molecular formula C8H5ClF3NO2 B1391457 Methyl 2-Chloro-6-(trifluoromethyl)nicotinate CAS No. 1073129-57-3

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Cat. No.: B1391457
CAS No.: 1073129-57-3
M. Wt: 239.58 g/mol
InChI Key: OFOKILFDGSZHKO-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKILFDGSZHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673207
Record name Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
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Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073129-57-3
Record name Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1073129-57-3

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a key heterocyclic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethylated pyridine scaffold makes it a valuable precursor for the synthesis of a wide array of complex molecules with diverse biological activities. The presence of the trifluoromethyl group, a well-known bioisostere, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1073129-57-3[1]
Molecular Formula C₈H₅ClF₃NO₂[1]
Molecular Weight 239.58 g/mol [2]
Appearance White powder or colorless oil[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound: A Step-by-Step Protocol

The most common and logical synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 280566-45-2). This acid-catalyzed reaction is a fundamental transformation in organic chemistry.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-Chloro-6-(trifluoromethyl)nicotinic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. The addition should be done slowly and with caution as the reaction is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary to yield the final product.

Causality Behind Experimental Choices:

  • Excess Methanol: Using a large excess of methanol serves a dual purpose: it acts as both the reactant and the solvent, and it drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the product.

  • Neutralization with Sodium Bicarbonate: This step is crucial to quench the reaction by neutralizing the sulfuric acid catalyst. Failure to do so could lead to the hydrolysis of the newly formed ester back to the carboxylic acid during the work-up.

  • Washing with Brine: The brine wash helps to remove the bulk of the water from the organic phase before the final drying step, making the drying process more efficient.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Carboxylic_Acid 2-Chloro-6-(trifluoromethyl)nicotinic acid Reflux Reflux Carboxylic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Methyl 2-Chloro-6- (trifluoromethyl)nicotinate Purification->Final_Product

Caption: Synthetic workflow for the esterification of 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry and agrochemical design. This compound serves as a versatile starting material for introducing this valuable pharmacophore into larger, more complex molecules.

A notable application of this intermediate is in the synthesis of novel P2X3 receptor inhibitors. The P2X3 receptor, an ATP-gated ion channel, is implicated in various neurogenic disorders, including chronic pain and cough. A patent discloses the use of this compound in the preparation of pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines, a class of potent P2X3 inhibitors[3].

The synthetic strategy involves the reaction of this compound with a substituted pyrazol-5-amine in the presence of polyphosphoric acid at elevated temperatures. This reaction constructs the core pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine structure, which is then further elaborated to yield the final drug candidates.

Application_Workflow Intermediate Methyl 2-Chloro-6- (trifluoromethyl)nicotinate Reaction Condensation Reaction (Polyphosphoric Acid, Heat) Intermediate->Reaction Pyrazolamine Substituted Pyrazol-5-amine Pyrazolamine->Reaction Core_Structure Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine Core Reaction->Core_Structure Further_Elaboration Further Synthetic Modifications Core_Structure->Further_Elaboration Final_Drug P2X3 Receptor Inhibitor (e.g., for Neurogenic Disorders) Further_Elaboration->Final_Drug

Caption: Synthetic application in the development of P2X3 inhibitors.

Furthermore, the general class of trifluoromethylnicotinic acids and their derivatives are crucial intermediates in the synthesis of various agrochemicals, including herbicides and insecticides[4]. The specific substitution pattern of this compound makes it a promising candidate for the development of new active ingredients in crop protection.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals would include a singlet for the methyl ester protons and distinct signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Characteristic signals would be observed for the carbonyl carbon of the ester, the carbons of the pyridine ring (with splitting due to the trifluoromethyl group), and the methyl carbon of the ester.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands would be expected for the C=O stretching of the ester group, C-Cl stretching, and C-F stretching of the trifluoromethyl group.

  • MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. The fragmentation pattern can also provide further structural information.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, particularly the trifluoromethyl group on the pyridine ring, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists and professionals in the chemical sciences.

References

"structure elucidation of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structure Elucidation of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and agrochemical development, halogenated and trifluoromethyl-substituted heterocyclic compounds are indispensable structural motifs. The unique electronic properties conferred by these groups can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound is one such high-value building block, combining a reactive chloro-substituent, a stabilizing trifluoromethyl group, and a versatile methyl ester on a pyridine core.[3][4]

However, its synthetic utility is predicated on an unambiguous and rigorously confirmed chemical structure. Isomeric impurities or mischaracterization can derail entire research programs. This guide moves beyond a simple recitation of analytical techniques. It presents a holistic and self-validating workflow, grounded in the principles of causality and cross-verification. We will detail not just the what but the why behind each experimental choice, providing a robust framework for researchers to achieve unequivocal structural confirmation.

Chapter 1: Foundational Analysis: Confirming Mass and Elemental Composition

Before delving into the intricacies of atomic connectivity, we must first confirm the most fundamental properties: the molecular weight and the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Expert Rationale: Why HRMS is the Critical First Step

Starting with HRMS provides immediate, high-confidence validation of the target molecule's existence in a sample. We select Electrospray Ionization (ESI) in positive ion mode as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion, [M+H]⁺. The high resolution of an Orbitrap or FT-ICR mass analyzer allows for mass measurement with sub-ppm accuracy, which is essential for distinguishing the target formula from other potential isobaric (same nominal mass) combinations of atoms.

A crucial self-validating feature for this specific molecule is the presence of chlorine. The natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) creates a characteristic M and M+2 isotopic pattern with a ~3:1 intensity ratio. Observing this pattern is a non-negotiable confirmation point.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-source High-Resolution Mass Spectrometer.

  • Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion and the corresponding [M+H+2]⁺ ion. Compare the measured exact mass to the theoretical mass to calculate the mass error in ppm.

Data Presentation: Expected HRMS Results
Ion SpeciesTheoretical Exact Mass (m/z)Observed Pattern
[C₈H₅³⁵ClF₃NO₂ + H]⁺239.9988~75% relative abundance
[C₈H₅³⁷ClF₃NO₂ + H]⁺241.9958~25% relative abundance

The observation of both ions at the correct m/z and in the expected ~3:1 ratio provides powerful evidence for the molecular formula C₈H₅ClF₃NO₂.

Chapter 2: Functional Group Identification via Vibrational Spectroscopy

With the elemental formula confirmed, Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and economical method to verify the presence of key functional groups.

Expert Rationale: Orthogonal Data for Structural Confirmation

FTIR spectroscopy provides information that is orthogonal to mass spectrometry. While MS gives the total formula, FTIR confirms the presence of specific covalent bonds by measuring their vibrational frequencies. For this molecule, we expect to see clear signatures for the ester carbonyl (C=O), the aromatic ring system, and the strong, characteristic absorptions from the C-F bonds of the trifluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1735 cm⁻¹C=O StretchMethyl Ester
~1550-1600 cm⁻¹C=C / C=N StretchesPyridine Ring
~1250-1350 cm⁻¹C-O StretchEster Linkage
~1100-1200 cm⁻¹C-F Stretches (multiple strong bands)Trifluoromethyl (CF₃)
~750-850 cm⁻¹C-Cl StretchAryl Chloride

The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure's functional makeup.[5][6][7]

Chapter 3: Definitive Structure Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-dimensional approach is required for an unambiguous assignment.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for a comprehensive NMR analysis, starting with simple 1D spectra and progressing to 2D correlation experiments that link the entire structure together.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Count & Coupling) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC F19_NMR ¹⁹F NMR (Fluorine Environment) Final_Structure Final Structure Confirmation F19_NMR->Final_Structure HSQC->HMBC HMBC->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Inventory and Connectivity

The ¹H NMR spectrum provides the initial map of the proton environments.

  • Expected Signals: We anticipate three distinct signals: two in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methyl ester protons.

  • Aromatic Protons (H4, H5): Due to the electron-withdrawing effects of the ring nitrogen, chloro, and trifluoromethyl groups, these protons will be shifted significantly downfield. They will appear as two distinct doublets, coupled to each other (ortho-coupling) with a characteristic coupling constant of J ≈ 8.0 Hz.

  • Methyl Protons (-OCH₃): This will be a sharp singlet integrating to three protons, typically found around 3.9-4.0 ppm.

¹³C{¹H} and ¹⁹F NMR Spectroscopy: The Heteronuclear Census
  • ¹³C{¹H} NMR: This spectrum reveals all unique carbon environments. We expect 8 distinct signals. The ester carbonyl (C=O) will be the most downfield signal. A key validation point is the carbon attached to the CF₃ group (C6), which will appear as a quartet due to ¹JCF coupling. The remaining carbons of the pyridine ring and the methyl carbon will have distinct chemical shifts.

  • ¹⁹F NMR: A simple proton-decoupled ¹⁹F NMR spectrum should show a single, sharp singlet, confirming that all three fluorine atoms are chemically equivalent, as expected for a freely rotating CF₃ group attached to the aromatic ring.

Data Presentation: Predicted 1D NMR Chemical Shifts
NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/Coupling
¹HH4~8.3 - 8.5Doublet (d)1H, J ≈ 8.0 Hz
¹HH5~7.8 - 8.0Doublet (d)1H, J ≈ 8.0 Hz
¹H-OCH₃~3.9 - 4.1Singlet (s)3H
¹³CC=O~163 - 165SingletQuaternary
¹³CC2~150 - 152SingletQuaternary (C-Cl)
¹³CC6~148 - 150Quartet (q)Quaternary (C-CF₃), ¹JCF ≈ 35 Hz
¹³CC4~140 - 142SingletCH
¹³CC5~125 - 127SingletCH
¹³CC3~122 - 124SingletQuaternary
¹³C-OCH₃~53 - 54SingletCH₃

Note: Predicted shifts are based on data for similar structures like methyl 2-chloronicotinate and substituted trifluoromethyl pyridines.[8][9][10]

2D NMR: Unambiguous Assignment through Correlation

While 1D NMR provides a list of parts, 2D NMR builds the final, validated structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the first step in connecting the proton and carbon data. It will show cross-peaks between directly bonded C-H pairs. We expect three cross-peaks: one connecting the H4 signal to the C4 signal, one connecting H5 to C5, and one connecting the methyl protons to the methyl carbon. This definitively assigns the protonated carbons.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for completing the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away (ⁿJCH, where n=2,3). This allows us to map the connectivity across quaternary (non-protonated) carbons.[11][12]

Key HMBC Correlations for Structural Lock-In

The following diagram highlights the critical HMBC correlations that unambiguously confirm the substituent positions.

Caption: Key HMBC correlations confirming the molecular backbone.

  • Methyl Protons to Carbonyl: A strong correlation from the methyl protons (~4.0 ppm) to the ester carbonyl carbon (~164 ppm) confirms the methyl ester functionality.

  • H4 to C-Substituted Carbons: The proton at C4 will show correlations to the quaternary carbons C3 and C6. This is critical as it places H4 between these two positions.

  • H5 to C-Substituted Carbons: The proton at C5 will also show correlations to the quaternary carbons C3 and C6, locking in the relative positions of the entire ring system.

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

  • HRMS confirms the elemental formula and the presence of chlorine.

  • FTIR validates the existence of the required functional groups (ester, aromatic, CF₃, C-Cl).

  • 1D NMR provides an inventory of all proton and carbon environments, with key features like the CF₃-coupled quartet in the ¹³C spectrum.

  • 2D NMR serves as the final arbiter, weaving the individual pieces together through observed correlations (HSQC and HMBC) into an unambiguous, self-consistent structure.

This multi-technique approach ensures the highest degree of scientific integrity, providing researchers and drug development professionals with the unequivocal structural confirmation necessary for confident downstream applications.

References

A Spectroscopic Guide to Methyl 2-Chloro-6-(trifluoromethyl)nicotinate: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of both a chlorine atom and a trifluoromethyl group onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.[1] This document offers a comprehensive examination of its nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. Furthermore, a detailed, field-proven synthetic protocol is presented, elucidating the experimental rationale behind the procedural steps. This guide is intended to serve as a vital resource for researchers, enabling a deeper understanding of this compound's structural characteristics and facilitating its application in drug development pipelines.

Introduction: The Significance of Fluorinated Nicotinates in Medicinal Chemistry

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals, and its functionalization offers a versatile platform for modulating pharmacological activity. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] When combined with a chlorine substituent, as in this compound, the resulting electronic and steric properties create a unique chemical entity with significant potential in the synthesis of novel bioactive molecules.

A thorough understanding of the spectroscopic signature of this compound is paramount for its effective utilization. Spectroscopic data provides unambiguous confirmation of its chemical structure, ensures purity, and can offer insights into its conformational behavior. This guide provides a detailed spectroscopic characterization to aid researchers in their synthetic and medicinal chemistry endeavors.

Molecular Structure and Key Physicochemical Properties

This compound is a substituted pyridine derivative with the following key characteristics:

PropertyValueSource
IUPAC Name methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate[3]
CAS Number 1073129-57-3[3]
Molecular Formula C₈H₅ClF₃NO₂[3]
Molecular Weight 239.58 g/mol [3]

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// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; Cl7 [label="Cl", pos="-2.6,-0!"]; C8 [label="C", pos="-2.4,-3.1!"]; O9 [label="O", pos="-2.1,-4.2!"]; O10 [label="O", pos="-3.8,-2.8!"]; C11 [label="C", pos="-4.1,-4.2!"]; H12 [label="H", pos="-3.5,-4.9!"]; H13 [label="H", pos="-5.1,-4.2!"]; H14 [label="H", pos="-4.4,-4.9!"]; H15 [label="H", pos="0,-3.8!"]; H16 [label="H", pos="2.1,-2.7!"]; C17 [label="C", pos="2.6,0!"]; F18 [label="F", pos="3.8,-0.7!"]; F19 [label="F", pos="2.9,1.2!"]; F20 [label="F", pos="3.5,0.3!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- Cl7 [label=""]; C3 -- C8 [label=""]; C8 -- O9 [label=""]; C8 -- O10 [label=""]; O10 -- C11 [label=""]; C11 -- H12 [label=""]; C11 -- H13 [label=""]; C11 -- H14 [label=""]; C4 -- H15 [label=""]; C5 -- H16 [label=""]; C6 -- C17 [label=""]; C17 -- F18 [label=""]; C17 -- F19 [label=""]; C17 -- F20 [label=""];

// Aromatic ring indication node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="-0.1,-1.4!"]; p2 [pos="-0.8,-1.8!"]; p3 [pos="-0.8,-0.7!"]; p4 [pos="0.8,-0.7!"]; p5 [pos="0.8,-1.8!"]; p6 [pos="0.1,-2.1!"]; }

Caption: Molecular Structure of this compound.

Synthesis Protocol: A Reliable Pathway

The synthesis of this compound can be efficiently achieved from the corresponding carboxylic acid, 2-Chloro-6-(trifluoromethyl)nicotinic acid. A standard and reliable method is the Fischer esterification, which is widely used for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4]

Synthesis_Workflow Start 2-Chloro-6-(trifluoromethyl)nicotinic acid Reaction Reflux (e.g., 65-70°C) Start->Reaction Reagents Methanol (excess) Sulfuric Acid (catalytic) Reagents->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Reaction Completion Purification Column Chromatography (Silica Gel) Workup->Purification Product Methyl 2-Chloro-6- (trifluoromethyl)nicotinate Purification->Product Isolation of Pure Product

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature. The use of excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. The ester product is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not publicly available, the presented data is representative and based on the analysis of closely related structures and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-4
~7.8d1HH-5
~3.9s3H-OCH₃

The chemical shifts are predicted based on the electronic environment of the protons. The electron-withdrawing nature of the adjacent ester and chloro/trifluoromethyl groups will deshield the aromatic protons, shifting them downfield.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~150C-Cl
~148 (q)C-CF₃
~139C-H (aromatic)
~124C-H (aromatic)
~121 (q)-CF₃
~120C-COOCH₃
~53-OCH₃

The quartet (q) splitting pattern for the carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself is due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is highly sensitive and provides a clean singlet for the trifluoromethyl group in the absence of other fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -68s-CF₃

The chemical shift of the -CF₃ group is influenced by its electronic environment on the pyridine ring.[5] The value provided is a typical chemical shift for a trifluoromethyl group attached to a pyridine ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
239/241[M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
208/210[M - OCH₃]⁺
180/182[M - COOCH₃]⁺
170[M - CF₃]⁺

The presence of the isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum. The fragmentation pattern is expected to involve the loss of the ester group and the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1730StrongC=O stretch (ester)
~1580, 1450Medium-StrongC=C and C=N stretch (pyridine ring)
~1100-1300StrongC-F stretch (trifluoromethyl group)
~1100-1250StrongC-O stretch (ester)
~700-800StrongC-Cl stretch

The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the ester. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption maxima are expected in the UV region due to π → π* transitions within the substituted pyridine ring.

λmax (nm)Molar Absorptivity (ε)Transition
~220-230Highπ → π
~270-280Moderateπ → π

The exact absorption maxima and molar absorptivities can be influenced by the solvent polarity. The presence of the ester and the halogen substituents on the aromatic ring will cause a bathochromic (red) shift compared to unsubstituted pyridine.[6]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its utility stems from the ability to further functionalize the pyridine ring through various chemical transformations, such as nucleophilic aromatic substitution of the chlorine atom or modification of the ester group. These transformations allow for the generation of diverse libraries of compounds for screening in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties and a reliable synthetic protocol for this compound. The detailed analysis of its NMR, MS, IR, and UV-Vis data serves as a foundational reference for its identification, characterization, and quality control. The provided synthetic methodology offers a practical approach for its preparation in a laboratory setting. As a versatile building block, a thorough understanding of the information presented herein is crucial for unlocking the full potential of this compound in the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate, a halogenated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl moiety, and a methyl ester on the pyridine core, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to serve as a vital resource for researchers engaged in its use.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise molecular identity. The structural and identifying information for this compound is summarized below.

IdentifierValueSource
Chemical Name This compound[1]
Synonyms Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate, 2-chloro-6-trifluoromethylnicotinic acid methyl ester[2][3]
CAS Number 1073129-57-3[1][2][3]
Molecular Formula C₈H₅ClF₃NO₂[2][3]
Molecular Weight 239.58 g/mol [2]

The molecular structure, depicted below, reveals the spatial arrangement of the constituent atoms and functional groups, which dictates the compound's reactivity and physical properties.

This compound C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 H4 H C2->H4 C4 C C3->C4 C_tfm C C3->C_tfm N N C4->N H5 H C4->H5 C5 C N->C5 C5->C1 Cl Cl C5->Cl O_double O C_ester->O_double O_single O C_ester->O_single C_methyl_ester CH₃ O_single->C_methyl_ester F1 F C_tfm->F1 F2 F C_tfm->F2 F3 F C_tfm->F3

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction setup. While comprehensive experimental data for this compound is not widely published, the available information is summarized below.

PropertyValueSource & Remarks
Physical Form White powder/solid[4] Based on supplier information. Some sources suggest it may also be a liquid, indicating potential polymorphism or impurities affecting the physical state.
Melting Point Data not availableA definitive experimental value is not reported in publicly accessible literature.
Boiling Point Data not availableA definitive experimental value is not reported in publicly accessible literature.
Solubility Data not availableExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its structure.
Storage Temperature 2-8°CRecommended for maintaining chemical stability.[4]

The lack of definitive data on melting and boiling points suggests that these properties may not have been extensively characterized or published. Researchers should consider experimental determination of these values for their specific batches of the compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy

While a publicly available, fully interpreted spectrum is not available, the expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5d1HAromatic H (position 4)
~7.8-8.0d1HAromatic H (position 5)
~3.9-4.1s3H-OCH₃ (methyl ester)

The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons are expected to appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The expected chemical shift ranges are:

Chemical Shift (δ, ppm)Assignment
~164-168C=O (ester carbonyl)
~155-160C-Cl (aromatic)
~145-150C-CF₃ (aromatic)
~138-142Aromatic CH
~120-125 (q)-CF₃
~120-124Aromatic CH
~118-122C-COOCH₃ (aromatic)
~52-54-OCH₃ (methyl ester)

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are:

Wavenumber (cm⁻¹)Functional Group
~1720-1740C=O stretch (ester)
~1550-1600C=C and C=N stretches (aromatic ring)
~1200-1300C-O stretch (ester)
~1100-1200C-F stretches (trifluoromethyl group)
~700-800C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 239, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum on the same instrument.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the TMS signal (0.00 ppm).

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Analytical_Workflow cluster_Sample Sample cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample Methyl 2-Chloro-6- (trifluoromethyl)nicotinate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A typical analytical workflow for the characterization of this compound.

Safety and Handling

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, a precautionary approach to handling is imperative. The hazard information presented here is inferred from the SDS of a closely related isomer, Methyl 2-chloro-5-(trifluoromethyl)nicotinate.[1]

Potential Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or goggles.

    • Wear a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Hazard_Assessment cluster_Compound Target Compound cluster_Analog Structural Analog cluster_Hazards Inferred Hazards Target Methyl 2-Chloro-6- (trifluoromethyl)nicotinate (CAS 1073129-57-3) H302 H302: Harmful if swallowed Target->H302 Inferred Precaution H315 H315: Causes skin irritation Target->H315 H319 H319: Causes serious eye irritation Target->H319 H335 H335: May cause respiratory irritation Target->H335 Analog Methyl 2-chloro-5- (trifluoromethyl)nicotinate (CAS 1360934-51-5) Analog->H302 Source of Hazard Data Analog->H315 Analog->H319 Analog->H335

Caption: Logical diagram for inferring hazards for the target compound from a structural analog.

Conclusion

This compound is a valuable research chemical with significant potential in synthetic chemistry. This guide has consolidated the available information on its physical and chemical properties. While there are notable gaps in the experimental data, particularly concerning its physicochemical properties, the information provided herein, including predicted spectroscopic data and inferred safety precautions, offers a solid foundation for researchers. It is strongly recommended that users of this compound perform their own analytical characterization and handle it with the caution appropriate for a novel chemical entity.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Fluorinated Nicotinate Building Block

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of its substituents—a chloro group for nucleophilic substitution, a trifluoromethyl group for modulating electronic properties and metabolic stability, and a methyl ester for amide coupling or further derivatization—makes it a versatile scaffold for the synthesis of complex active ingredients.[1][2] This guide provides a detailed examination of the key intermediates and synthetic transformations required for its preparation, focusing on a logical and industrially relevant manufacturing pathway. The narrative emphasizes the chemical principles that govern each step, offering field-proven insights for researchers and process chemists.

Primary Synthetic Strategy: A Three-Stage Approach

The most logical and scalable synthesis of this compound can be dissected into three core stages:

  • Formation of the Core Scaffold: Synthesis of the key intermediate, 2-Chloro-6-(trifluoromethyl)pyridine.

  • C-3 Carboxylation via Directed ortho-Metalation: Introduction of the carboxylic acid moiety to yield 2-Chloro-6-(trifluoromethyl)nicotinic acid.

  • Final Esterification: Conversion of the nicotinic acid to its corresponding methyl ester.

This guide will elaborate on each stage, providing both the mechanistic rationale and detailed experimental protocols.

Part 1: Synthesis of the Core Scaffold: 2-Chloro-6-(trifluoromethyl)pyridine

The journey begins with the synthesis of the foundational pyridine ring, correctly substituted with the chloro and trifluoromethyl groups. The most common industrial route starts from 2-chloro-6-methylpyridine, which undergoes a two-step transformation of the methyl group.

Mechanistic Rationale

The conversion of a methyl group to a trifluoromethyl group is a hallmark of modern fluorine chemistry. Direct fluorination is highly aggressive and non-selective. Therefore, a robust industrial method involves an initial, exhaustive free-radical chlorination of the methyl group to a trichloromethyl group (-CCl₃). This is followed by a halogen exchange (Halex) reaction, where the chlorine atoms are swapped for fluorine atoms using a fluorinating agent like hydrogen fluoride (HF).[3]

The initial chlorination is typically initiated by UV light or a radical initiator (e.g., benzoyl peroxide) and proceeds via a standard free-radical chain reaction mechanism. The subsequent fluorination is driven by the formation of stronger C-F bonds and is often catalyzed.[4]

Visualizing the Workflow: From Picoline to Pyridine Scaffold

Part1_Workflow cluster_start Starting Material cluster_process1 Radical Chlorination cluster_process2 Halogen Exchange (Fluorination) A 2-Chloro-6-methylpyridine B Intermediate: 2-Chloro-6-(trichloromethyl)pyridine A->B  Step 1.1 C Key Intermediate: 2-Chloro-6-(trifluoromethyl)pyridine B->C  Step 1.2 P1 Reagents: Cl₂, CCl₄, Initiator (e.g., BPO) P2 Reagent: Anhydrous HF

Caption: Workflow for the synthesis of the core 2-Chloro-6-(trifluoromethyl)pyridine intermediate.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine[3]

Step 1.1: Radical Chlorination

  • Reactor Setup: Charge a 1000 L glass-lined reactor suitable for photochemical reactions with 2-chloro-6-methylpyridine (200 kg), carbon tetrachloride (1000 kg), phosphorus trichloride (6 kg), and benzoyl peroxide (5 kg).

  • Inerting: Purge the reactor with dry nitrogen.

  • Reaction Initiation: While stirring, heat the mixture to 80°C. Once the temperature is stable, turn on the UV light source(s).

  • Chlorine Gas Feed: Introduce chlorine gas (Cl₂) at a controlled flow rate of approximately 45 kg/h . Maintain a slight negative pressure (-0.01 MPa) to ensure containment. The reaction is exothermic; maintain the temperature at reflux through jacket cooling.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when the content of the desired 2-chloro-6-(trichloromethyl)pyridine exceeds 90% and the dichlorinated intermediate is below 5%.

  • Work-up: Cool the reactor and purge with nitrogen to remove any residual chlorine gas. The resulting solution of 2-chloro-6-(trichloromethyl)pyridine in CCl₄ is typically used directly in the next step without purification.

Step 1.2: Halogen Exchange (Fluorination)

  • Reactor Setup: Transfer the solution from the previous step to a high-pressure reactor (e.g., Hastelloy) suitable for handling hydrogen fluoride.

  • Fluorination: Cool the reactor and carefully introduce anhydrous hydrogen fluoride (HF). The molar ratio of HF to the trichloromethyl intermediate should be in significant excess.

  • Reaction Conditions: Seal the reactor and heat to approximately 150-160°C. The pressure will rise to around 8.5 MPa. Maintain these conditions for 12-16 hours.

  • Quenching and Isolation: Cool the reactor and slowly vent the pressure. The crude product is then carefully transferred into a separate vessel for steam distillation with a sodium carbonate solution to neutralize residual acid.

  • Purification: The organic layer from the steam distillation is separated. The crude 2-Chloro-6-(trifluoromethyl)pyridine is then purified by vacuum distillation to yield the final intermediate.

ParameterStep 1.1: ChlorinationStep 1.2: Fluorination
Key Reagents Cl₂, Benzoyl Peroxide, CCl₄Anhydrous HF
Temperature 80°C (Reflux)150-160°C
Pressure ~Atmospheric~8.5 MPa
Typical Yield >90% (in solution)>85% (after purification)

Part 2: C-3 Carboxylation via Directed ortho-Metalation (DoM)

This is the most critical and chemically nuanced step in the sequence: the regioselective introduction of a carboxylic acid group at the C-3 position. This is achieved through a Directed ortho-Metalation (DoM) reaction, a powerful tool in modern organic synthesis for functionalizing aromatic rings with high precision.[5]

Mechanistic Rationale: Overcoming Pyridine's Reactivity

Pyridine is a π-deficient heterocycle, making it susceptible to nucleophilic attack. Strong organometallic bases like n-butyllithium can add to the C-2 position rather than deprotonating the ring.[6] To achieve selective deprotonation (metalation), one must use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (-78°C).

The regioselectivity of the deprotonation is controlled by the existing substituents, which act as "directing metalation groups" (DMGs).[7] In 2-chloro-6-(trifluoromethyl)pyridine, the chloro and trifluoromethyl groups are electron-withdrawing, increasing the kinetic acidity of the adjacent protons. The chloro group is a known, albeit moderate, DMG. The lithiation is directed to the C-3 position, which is ortho to the directing chloro group.[8] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), which upon acidic work-up yields the desired carboxylic acid.

Visualizing the Transformation: C-H to C-COOH

Part2_DoM cluster_start Key Intermediate cluster_process1 1. Directed ortho-Metalation cluster_process2 2. Carboxylation & Work-up A 2-Chloro-6-(trifluoromethyl)pyridine B Aryllithium Intermediate A->B Deprotonation C Product: 2-Chloro-6-(trifluoromethyl)nicotinic acid B->C Electrophilic Quench P1 Reagents: LDA, THF, -78°C P2 Reagents: 1. CO₂(s) 2. H₃O⁺

Caption: The two-stage process of Directed ortho-Metalation followed by carboxylation.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Note: This protocol is based on established principles of DoM on substituted pyridines. Extreme care must be taken to ensure anhydrous conditions and a controlled low temperature.

  • LDA Preparation: In a flame-dried, multi-neck flask under a positive pressure of argon, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C.

  • Reactor Setup: In a separate, larger, flame-dried reactor equipped with a mechanical stirrer, thermometer, and argon inlet, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF.

  • Metalation: Cool the pyridine solution to -78°C using a dry ice/acetone bath. Slowly add the freshly prepared LDA solution via cannula, ensuring the internal temperature does not rise above -70°C. Stir the resulting dark solution at -78°C for 1-2 hours.

  • Carboxylation: Quench the reaction by adding a large excess of freshly crushed, high-purity dry ice (solid CO₂) in one portion. The reaction mixture will warm as the CO₂ sublimes. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up and Isolation: Quench the reaction mixture by carefully adding water. Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude solid, 2-Chloro-6-(trifluoromethyl)nicotinic acid[9][10][11], can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.

Part 3: Final Esterification

The final step is a classic Fischer-Speier esterification, converting the nicotinic acid intermediate into the target methyl ester.[12]

Mechanistic Rationale

The reaction is an acid-catalyzed nucleophilic acyl substitution. A protic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the final oxonium ion yields the ester and regenerates the acid catalyst.[12] Using a large excess of methanol as the solvent drives the equilibrium towards the product side.

Experimental Protocol: Synthesis of this compound[14][15]
  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq.).

  • Reagent Addition: Add a large excess of anhydrous methanol to act as both the reagent and the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) or HPLC until consumption of the starting material is complete.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound.

ParameterValue
Reaction Type Fischer-Speier Esterification
Key Reagents Methanol, Sulfuric Acid (catalyst)
Temperature Reflux (~65°C)
Typical Yield >90%

Conclusion

The synthesis of this compound is a multi-step process that relies on a sequence of robust and well-understood chemical transformations. The key challenges lie in the initial, high-energy fluorination of the pyridine scaffold and the precise, low-temperature conditions required for the directed ortho-metalation step. By carefully controlling the reaction parameters at each stage—from the radical chlorination of the starting picoline derivative to the final acid-catalyzed esterification—this valuable and versatile building block can be produced in a logical and efficient manner, ready for its application in the development of next-generation pharmaceuticals and agrochemicals.

References

"Methyl 2-Chloro-6-(trifluoromethyl)nicotinate molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document explores the molecule's fundamental properties, synthesis, applications, and analytical protocols, grounding all claims in authoritative scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in pharmaceutical development. Its structure incorporates three critical pharmacophores: a chloro group, a trifluoromethyl (CF₃) group, and a methyl ester. This unique combination of functional groups dictates its reactivity and utility as a versatile intermediate.

The trifluoromethyl group is particularly significant in drug design. It is a powerful electron-withdrawing group that can drastically alter the physicochemical properties of a parent molecule.[1] Its inclusion often enhances metabolic stability by blocking sites of oxidation, increases lipophilicity (which can improve membrane permeability), and can modulate the pKa of nearby functional groups, thereby influencing binding affinity to biological targets.[1]

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylateN/A
CAS Number 1073129-57-3[2][3][4]
Molecular Formula C₈H₅ClF₃NO₂[2][3][4]
Molecular Weight 239.58 g/mol [2][5]
Appearance White powder[4]
Purity Typically ≥95%[4]
Storage Conditions Store at 2-8°C[4]

Synthesis Strategies and Mechanistic Considerations

A common approach involves the strategic introduction of the trifluoromethyl group onto a pre-existing halogenated nicotinic acid framework. The synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlights a key transformation: the trifluoromethylation of an aryl iodide using a copper(I) iodide (CuI) catalyst with methyl chlorodifluoroacetate (MCDFA) as the CF₃ source.[6] This type of cross-coupling reaction is a cornerstone of modern fluorine chemistry.

Plausible Synthetic Workflow:

The following workflow illustrates a potential route, starting from a commercially available dichloronicotinic acid. The causality for each step is explained to provide insight into the experimental design.

G cluster_0 Step 1: Selective Esterification cluster_1 Step 2: Nucleophilic Trifluoromethylation cluster_2 Step 3: Purification A 2,6-Dichloronicotinic Acid B Methyl 2,6-Dichloronicotinate A->B Methanol (MeOH) H₂SO₄ (cat.) Reflux C Methyl 2-Chloro-6- (trifluoromethyl)nicotinate B->C CuI (catalyst) KF (activator) CF₃ source (e.g., TMSCF₃ or MCDFA) High-temp solvent (e.g., NMP) exp1 Rationale: Esterification protects the carboxylic acid and prevents unwanted side reactions during the harsher trifluoromethylation step. D Purified Product C->D Column Chromatography (Silica Gel) exp2 Rationale: A copper-catalyzed cross-coupling reaction selectively displaces one chlorine atom. The 6-position is often more susceptible to nucleophilic attack than the 2-position in such systems. KF serves as a crucial fluoride source and activator. exp3 Rationale: Chromatography is essential to separate the desired product from starting material, catalyst residues, and potential isomeric byproducts.

Caption: Plausible synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility lies in its capacity for further chemical modification at three distinct points:

  • The Chloro Group (C2): The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, including amines, alcohols, and carbon-based substituents, to build molecular complexity.

  • The Methyl Ester (C3): The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many drugs. Alternatively, it can be reduced to a primary alcohol.

  • The Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the electron-withdrawing nature of the existing substituents makes this challenging.

The analogous intermediate, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been identified as a key component in the synthesis of novel anti-infective agents, underscoring the importance of this structural motif in developing new therapeutics.[6]

G cluster_0 Derivative Pathways A Methyl 2-Chloro-6- (trifluoromethyl)nicotinate B Amine Coupling (SₙAr) A->B R-NH₂ C Suzuki Coupling A->C Ar-B(OH)₂ Pd catalyst D Ester Hydrolysis A->D LiOH E Amine-Substituted Nicotinate Derivative B->E F Aryl-Substituted Nicotinate Derivative C->F G Nicotinic Acid Derivative D->G I Drug Candidates E->I F->I H Amide Library (via Amide Coupling) G->H EDC, HOBt R'-NH₂ H->I

Caption: Role as a versatile intermediate in drug discovery workflows.

Analytical and Quality Control Protocol

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A self-validating protocol for quality control would typically involve a combination of chromatographic and spectroscopic techniques.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for assessing the purity of a production batch.

1. Objective: To quantify the purity of this compound and identify any process-related impurities.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade, with 0.1% Formic Acid (v/v)

  • Reference standard (if available)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minA broad gradient ensures elution of the main compound and any impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Column Temp. 30°CControlled temperature ensures run-to-run reproducibility.
Detection UV at 254 nmAromatic systems typically show strong absorbance at this wavelength.
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.

4. Sample Preparation:

  • Accurately weigh ~1 mg of the sample.

  • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Vortex until fully dissolved.

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient method and collect the data for 20 minutes.

  • Analyze the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness through Self-Validation: The protocol's reliability is ensured by system suitability tests. Before running the sample, a standard injection is performed to verify that theoretical plates, peak tailing, and reproducibility are within established limits, confirming the system is performing correctly.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to ensure long-term stability.[4]

  • Toxicity: Specific toxicity data is not available; however, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-Chloro-6-(trifluoromethyl)nicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the applications of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate as a key building block in the synthesis of modern agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a trifluoromethyl group at the 6-position, a chlorine atom at the 2-position, and a methyl ester at the 3-position, makes it a valuable precursor for the development of potent herbicides. This document will delve into the synthetic utility of this compound, propose detailed protocols for its conversion into herbicidally active molecules, and discuss the mechanistic basis for the biological activity of the resulting products.

Introduction: The Significance of Trifluoromethylpyridines in Agrochemicals

The incorporation of a trifluoromethyl (CF3) group into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity. In the realm of agrochemicals, trifluoromethylated pyridines have emerged as a critical structural motif in a variety of herbicides, insecticides, and fungicides. The pyridine ring itself is a versatile scaffold, and its combination with the unique properties of the trifluoromethyl group has led to the development of highly effective crop protection agents.

This compound is a specialized building block within this class of compounds. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, while the trifluoromethyl group at the 6-position profoundly influences the electronic properties of the pyridine ring, thereby modulating the biological activity of the final product. The methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups, offering further avenues for structural diversification.

Core Application: Precursor for Sulfonylurea Herbicides

While direct synthesis of a commercialized agrochemical from this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a precursor for sulfonylurea herbicides. This class of herbicides is known for its high efficacy at low application rates and its mode of action as acetolactate synthase (ALS) inhibitors.

The synthesis of the herbicide Flupyrsulfuron-methyl, for instance, utilizes a 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester intermediate.[1] This highlights the importance of the 6-(trifluoromethyl)nicotinate scaffold in this class of herbicides.

Proposed Synthetic Pathway to a Sulfonylurea Herbicide Analog

Based on established synthetic methodologies for sulfonylurea herbicides, we propose the following pathway for the conversion of this compound into a novel herbicide candidate.

G A This compound B Methyl 2-Amino-6-(trifluoromethyl)nicotinate A->B Amination C Methyl 2-(Sulfamoylamino)-6-(trifluoromethyl)nicotinate B->C Sulfamoylation D Sulfonylurea Herbicide Analog C->D Coupling E Ammonia (NH3) E->B F Chlorosulfonyl Isocyanate (CSI) F->C G Heterocyclic Amine G->D

Figure 1: Proposed synthetic pathway from this compound to a sulfonylurea herbicide analog.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Amino-6-(trifluoromethyl)nicotinate

This protocol describes the nucleophilic substitution of the chlorine atom with an amino group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1073129-57-3239.5810 g
Ammonia (7 N solution in Methanol)7664-41-717.03100 mL
Dichloromethane (DCM)75-09-284.93200 mL
Saturated Sodium Bicarbonate Solution144-55-884.01100 mL
Anhydrous Sodium Sulfate7757-82-6142.0420 g

Procedure:

  • To a high-pressure reaction vessel, add this compound (10 g).

  • Add the methanolic ammonia solution (100 mL).

  • Seal the vessel and heat to 100°C for 24 hours with stirring.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of a Sulfonylurea Herbicide Analog

This protocol outlines the subsequent conversion to a sulfonylurea derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example)
Methyl 2-Amino-6-(trifluoromethyl)nicotinateN/A220.155 g
Chlorosulfonyl Isocyanate (CSI)1189-71-5141.533.2 g
2-Amino-4,6-dimethoxypyrimidine36315-01-2155.153.5 g
Triethylamine121-44-8101.195 mL
Acetonitrile (anhydrous)75-05-841.05100 mL

Procedure:

  • Dissolve Methyl 2-Amino-6-(trifluoromethyl)nicotinate (5 g) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0°C and slowly add chlorosulfonyl isocyanate (3.2 g).

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (3.5 g) and triethylamine (5 mL) in anhydrous acetonitrile (50 mL).

  • Slowly add the solution from step 4 to the reaction mixture from step 3 at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Mechanistic Insights and Biological Activity

The herbicidal activity of sulfonylureas stems from their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, which accounts for the low toxicity of these herbicides to mammals.

G A Pyruvate C Acetolactate Synthase (ALS) A->C B alpha-Ketobutyrate B->C D alpha-Acetolactate C->D Inhibited by Sulfonylurea E alpha-Aceto-alpha-hydroxybutyrate C->E Inhibited by Sulfonylurea F Valine & Leucine Biosynthesis D->F G Isoleucine Biosynthesis E->G H Sulfonylurea Herbicide H->C

Figure 2: Mechanism of action of sulfonylurea herbicides as inhibitors of Acetolactate Synthase (ALS).

The 6-(trifluoromethyl)nicotinate moiety in the proposed herbicide analog is expected to play a key role in its binding to the ALS enzyme, enhancing its inhibitory potency. The specific electronic and steric properties conferred by this group can lead to improved efficacy and a broader spectrum of weed control.

Alternative Application: Precursor for Aryloxyphenoxypropionate (APP) Herbicides

The 2-chloro-6-(trifluoromethyl)pyridine core structure is also a key component of several aryloxyphenoxypropionate (APP) herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis in grasses.[2] While the methyl ester at the 3-position is not typical for this class, it could potentially be converted to other functional groups or influence the overall properties of the molecule.

A plausible synthetic route would involve the nucleophilic substitution of the 2-chloro group with a substituted phenoxy moiety.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals, particularly herbicides. Its unique substitution pattern provides a strategic starting point for the development of potent sulfonylurea and potentially other classes of herbicides. The protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the field of crop protection, leveraging the unique chemical properties of this trifluoromethylpyridine derivative.

References

Application Notes & Protocols: Methyl 2-Chloro-6-(trifluoromethyl)nicotinate as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-6-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative that has emerged as a powerful building block in modern organic synthesis. Its unique electronic and steric properties, arising from the strategic placement of a chloro leaving group, an electron-withdrawing trifluoromethyl moiety, and a versatile methyl ester, render it an ideal substrate for a variety of transformations. This guide provides an in-depth exploration of its applications, focusing on key bond-forming reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Detailed, field-tested protocols are provided to enable researchers in medicinal chemistry and materials science to leverage this reagent for the efficient construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

The pursuit of novel chemical entities with tailored biological or material properties is critically dependent on the availability of versatile and reactive starting materials. This compound (CAS 1073129-57-3) is a trifunctional building block that offers a robust platform for molecular elaboration.[1][2][3][4]

Its utility is rooted in three key structural features:

  • 2-Chloro Substituent: This halogen serves as an excellent leaving group, strategically positioned for a range of substitution reactions. It is the primary reactive handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • 6-(Trifluoromethyl) Group: The potent electron-withdrawing nature of the -CF₃ group significantly activates the pyridine ring. This electronic influence enhances the electrophilicity of the ring carbons, particularly the C2 and C4 positions, making the C-Cl bond highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts.

  • 3-Methyl Nicotinate Moiety: The methyl ester provides a secondary site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, enabling further diversification and the introduction of new pharmacophores or functional groups.[5]

This combination of features allows for the selective and sequential introduction of diverse substituents, making it an invaluable precursor for generating libraries of novel compounds for drug discovery and advanced material development.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety.

PropertyValueSource(s)
CAS Number 1073129-57-3[1][2][3]
Molecular Formula C₈H₅ClF₃NO₂[1][2][3][6]
Molecular Weight 239.58 g/mol [1][3]
Appearance White to off-white powder/solid[2]
Melting Point 42 - 44 °C[7]
Storage Store at 2-8°C, sealed in a dry environment[2]

Safety & Handling Protocol: Researchers must consult the full Safety Data Sheet (SDS) before use.[1][7][8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[1]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]

Core Synthetic Applications & Protocols

This section details the primary synthetic transformations for which this compound is an exemplary substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are foundational for modern C-C and C-N bond formation. The electron-deficient nature of the pyridine ring in the title compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling an organoboron species with a halide.[10] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][11]

Causality Behind Protocol Choices:

  • Catalyst System: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are crucial. They stabilize the palladium center, promote the challenging oxidative addition of the aryl chloride, and accelerate the rate-limiting reductive elimination step.[12]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[12] An inorganic base like K₂CO₃ or K₃PO₄ is typically chosen for its efficacy and compatibility with a wide range of functional groups.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and assist in the formation of the active borate complex.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl- or vinylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%). Add this mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Cl)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(R)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-R (Product) pd_complex2->product ar_cl Ar-Cl (Substrate) ar_cl->pd_complex1 boronic R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic->borate borate->pd_complex1 Cl⁻

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C(aryl)-N bonds, a linkage prevalent in pharmaceuticals.[13][14] The reaction couples an aryl halide with a primary or secondary amine.[15][16] The electron-poor nature of the substrate makes it particularly well-suited for this transformation.

Causality Behind Protocol Choices:

  • Catalyst System: Similar to Suzuki coupling, a Pd(0)/phosphine ligand system is used. For the amination of aryl chlorides, highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, or Josiphos-type ligands) are often required to achieve high yields and good functional group tolerance.[14][15]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[15] The base serves two purposes: it deprotonates the amine to form the active amide nucleophile and facilitates the final reductive elimination step.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to ensure good solubility of the catalyst complex.

Protocol 3.1.2: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (2-4 mol%).

  • Inert Atmosphere: Seal the flask, and if not already in a glovebox, evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L pd_complex1 Ar-Pd(II)(Cl)L pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(NR₂')L pd_complex1->pd_complex2 Amide Binding & Ligand Exchange pd_complex2->pd0 Reductive Elimination product Ar-NR₂' (Product) pd_complex2->product ar_cl Ar-Cl (Substrate) ar_cl->pd_complex1 amine R₂'NH + Base amide [R₂'N]⁻ amine->amide amide->pd_complex1 Cl⁻

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for functionalizing electron-poor aromatic and heteroaromatic rings.[17] The title compound is an exceptional substrate for SNAr due to the strong activation provided by the ring nitrogen and the ortho -CF₃ group, which stabilize the negatively charged intermediate (Meisenheimer complex).[17][18]

Causality Behind Protocol Choices:

  • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, or amines). The nucleophile attacks the carbon bearing the leaving group in an addition step.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal. They effectively solvate the cation of the nucleophilic salt without solvating the anion, thus enhancing the nucleophile's reactivity.

  • Temperature: While the ring is highly activated, heating is often necessary to overcome the activation energy associated with disrupting the ring's aromaticity in the first step of the mechanism.[19]

Protocol 3.2: General Procedure for SNAr with an Alkoxide

  • Nucleophile Preparation: In a dry, inert-atmosphere flask, prepare the alkoxide by adding the desired alcohol (1.5 eq.) to a suspension of a strong base like sodium hydride (NaH, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF) at 0 °C. Stir until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the freshly prepared alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold water or a saturated NH₄Cl solution.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism start Substrate (Ar-Cl) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Step 1: Addition (Rate-Determining) product Product (Ar-Nu) intermediate->product Step 2: Elimination (Fast) leaving_group Leaving Group (Cl⁻) intermediate->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->start

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

Conclusion and Future Outlook

This compound stands out as a premier building block for the synthesis of complex substituted pyridines. Its predictable reactivity at the C2 position, governed by powerful palladium-catalyzed and SNAr pathways, allows for the controlled introduction of carbon, nitrogen, and oxygen functionalities. The retained ester group provides a secondary handle for late-stage diversification. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to exploit the full synthetic potential of this reagent, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

"protocol for the synthesis of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate Derivatives

Introduction

This compound and its derivatives are pivotal building blocks in modern medicinal chemistry and materials science. The unique substitution pattern of a trifluoromethyl group and a chlorine atom on the pyridine ring imparts distinct electronic properties and metabolic stability to molecules incorporating this scaffold. These characteristics make them highly sought-after intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials. For instance, this core is a key component in the synthesis of certain selective androgen receptor modulators (SARMs) and other biologically active compounds.

This document provides a detailed, field-tested protocol for the synthesis of this compound, emphasizing the rationale behind key experimental choices to ensure reproducibility and high yield. The protocol is designed for researchers, scientists, and drug development professionals.

Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_products Product A 2-Hydroxy-6-(trifluoromethyl)nicotinic acid P1 One-Pot Reaction A->P1 Chlorination & Esterification B Thionyl Chloride (SOCl₂) B->P1 C Methanol (MeOH) C->P1 D This compound P1->D

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocol

This protocol details a one-pot synthesis that combines chlorination and esterification for efficiency.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Hydroxy-6-(trifluoromethyl)nicotinic acid207.1110.0 g48.3 mmolStarting material. Ensure it is dry.
Thionyl Chloride (SOCl₂)118.9725.0 mL343 mmolUse fresh, high-purity grade. Handle in a fume hood.
Methanol (MeOH)32.0450.0 mL1.23 molAnhydrous grade is recommended.
Dichloromethane (DCM)84.93100 mL-Anhydrous grade.
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-For workup.
Brine-As needed-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-For drying the organic layer.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-6-(trifluoromethyl)nicotinic acid (10.0 g, 48.3 mmol).

    • Add dichloromethane (100 mL) to the flask to suspend the starting material.

    • Place the flask in an ice bath to cool the suspension to 0 °C.

  • Chlorination:

    • Slowly add thionyl chloride (25.0 mL, 343 mmol) to the cooled suspension dropwise over 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Esterification:

    • After the chlorination is complete (as indicated by TLC), cool the reaction mixture back down to 0 °C using an ice bath.

    • Slowly and carefully add methanol (50.0 mL, 1.23 mol) to the reaction mixture. This step is also exothermic. The methanol serves as the nucleophile for the esterification of the intermediate acyl chloride.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 16 hours).

  • Workup and Purification:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. This will neutralize the excess thionyl chloride and hydrochloric acid formed during the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product as a white solid.

Mechanism and Scientific Rationale

The one-pot synthesis proceeds through two key transformations: the conversion of the carboxylic acid to an acyl chloride and the chlorination of the hydroxypyridine, followed by the esterification of the acyl chloride.

  • Chlorination of the Pyridine Ring and Carboxylic Acid: Thionyl chloride is a versatile reagent that serves a dual purpose in this synthesis. It acts as both a chlorinating agent for the hydroxypyridine moiety and a reagent to convert the carboxylic acid to a more reactive acyl chloride. The mechanism for the conversion of the carboxylic acid involves a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride to form the acyl chloride. Simultaneously, the hydroxypyridine is converted to the chloropyridine.

  • Esterification: The in-situ generated acyl chloride is highly electrophilic and readily reacts with methanol in a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of methanol attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the methyl ester product.

The choice of a one-pot procedure is advantageous as it avoids the isolation of the intermediate acyl chloride, which can be sensitive to moisture. This approach improves the overall efficiency and yield of the synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl group.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching step is highly exothermic and should be performed with caution.

Application Notes & Protocols: The Strategic Role of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate in the Development of Selective TLR7 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of potent and selective small molecule agonists for Toll-like Receptors (TLRs), particularly TLR7 and TLR8, is a cornerstone of modern immunotherapy and vaccine adjuvant design. This guide details the pivotal role of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate as a strategic starting material for the synthesis of a promising class of selective TLR7 agonists: the 1H-imidazo[4,5-c]pyridines . We provide a comprehensive overview of the synthetic strategy, detailed experimental protocols for synthesis and biological validation, and an exploration of the underlying mechanism of action. This document is intended for researchers, medicinal chemists, and immunologists engaged in the discovery and development of novel immunomodulatory agents.

Introduction: The Therapeutic Promise of TLR7 Agonism

Toll-like Receptors are a class of pattern recognition receptors (PRRs) that form the first line of defense in the innate immune system.[1] They recognize conserved pathogen-associated molecular patterns (PAMPs), such as viral single-stranded RNA (ssRNA), and initiate a signaling cascade that bridges innate and adaptive immunity.[2] Among the 10 human TLRs, TLR7 and TLR8 are of significant therapeutic interest. Located within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, their activation by small molecule agonists can drive potent anti-viral and anti-tumor responses.[2][3]

While dual TLR7/8 agonists like Resiquimod (R848) are potent immune stimulators, they often induce a strong pro-inflammatory cytokine profile (TNF-α, IL-12) via TLR8, which can lead to systemic toxicity.[1][2] Consequently, there is a strong rationale for developing selective TLR7 agonists. Pure TLR7 agonists primarily stimulate pDCs to produce vast quantities of Type I interferons (IFN-α/β), key cytokines that orchestrate a powerful antiviral state and promote the activation of T cells and natural killer (NK) cells, offering a more targeted and potentially safer immunotherapeutic approach.[4][5]

The 1H-imidazo[4,5-c]pyridine scaffold has emerged as a superior chemotype for achieving high TLR7 selectivity.[2][4] These molecules, structural analogues of imidazoquinolines, lack the fused benzene ring, a modification that significantly diminishes TLR8 activity while retaining potent TLR7 agonism. This compound serves as an ideal and versatile chemical precursor for constructing this scaffold, offering correctly positioned functional groups for elaboration into the final, highly active immunomodulator.

Synthetic Strategy: From Nicotinate Precursor to Imidazopyridine Core

The chemical architecture of this compound makes it a highly valuable starting block. The chloro-substituent at the 2-position is primed for nucleophilic substitution to install a required amino group, while the ester at the 3-position and the trifluoromethyl group at the 6-position provide handles for building the fused imidazole ring and modulating the electronic properties of the final compound, respectively.

The proposed synthetic workflow transforms the simple pyridine ring into the fused imidazo[4,5-c]pyridine system through a logical sequence of nitration, reduction, and cyclization reactions.

G cluster_prep Pyridine Core Functionalization cluster_cyclize Imidazole Ring Formation & Elaboration A Methyl 2-Chloro-6- (trifluoromethyl)nicotinate B Step 1: Amination (NH4OH) A->B C Methyl 2-Amino-6- (trifluoromethyl)nicotinate B->C D Step 2: Nitration (HNO3/H2SO4) C->D E Methyl 2-Amino-3-nitro-6- (trifluoromethyl)nicotinate D->E F Step 3: Reduction (Fe/NH4Cl or H2, Pd/C) E->F G Methyl 2,3-Diamino-6- (trifluoromethyl)nicotinate F->G H Step 4: Cyclization (e.g., Valeric Acid) G->H I 2-Butyl-6-(trifluoromethyl)- 1H-imidazo[4,5-c]pyridin-3-ium-1-olate H->I J Step 5: N-Alkylation (e.g., Benzyl Bromide) I->J K Step 6: Amination (mCPBA, then NH4OH) J->K L Final Product: 1-Benzyl-2-butyl-6-(trifluoromethyl)- 1H-imidazo[4,5-c]pyridin-4-amine (Potent TLR7 Agonist) K->L

Caption: Proposed synthetic workflow from the nicotinate precursor to a final TLR7 agonist.

Protocol 1: Synthesis of 1-Benzyl-2-butyl-6-(trifluoromethyl)-1H-imidazo[4,5-c]pyridin-4-amine

This protocol is a representative, multi-step synthesis based on established methodologies for constructing imidazopyridine scaffolds. Researchers should perform appropriate reaction monitoring and purification at each step.

Materials:

  • This compound

  • Ammonium hydroxide (NH₄OH)

  • Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)

  • Iron powder (Fe), Ammonium chloride (NH₄Cl)

  • Valeric acid

  • Benzyl bromide

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Anhydrous solvents (Dioxane, Ethanol, DMF, Chloroform)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Methodology:

  • Step 1: Amination. To a solution of this compound in dioxane in a sealed pressure vessel, add an excess of ammonium hydroxide. Heat the mixture to 120°C for 12-18 hours. After cooling, concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield Methyl 2-Amino-6-(trifluoromethyl)nicotinate.

    • Rationale: This is a standard nucleophilic aromatic substitution (SNA) reaction, replacing the reactive chloro group with a primary amine, which is essential for the subsequent cyclization.

  • Step 2: Nitration. Cool a mixture of concentrated sulfuric and nitric acid to 0°C. Add the product from Step 1 portion-wise, maintaining the temperature below 10°C. Allow the reaction to stir at room temperature for 4-6 hours. Carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product. Filter and dry the solid to obtain Methyl 2-Amino-3-nitro-6-(trifluoromethyl)nicotinate.

    • Rationale: Nitration introduces the second nitrogen functionality required to form the imidazole ring. The nitro group is directed to the 3-position by the activating amino group at position 2.

  • Step 3: Nitro Group Reduction. Suspend the nitrated product from Step 2 in a mixture of ethanol and water. Add iron powder and ammonium chloride. Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitor by TLC). Filter the hot solution through celite to remove the iron salts and concentrate the filtrate to obtain crude Methyl 2,3-Diamino-6-(trifluoromethyl)nicotinate, which can be used directly in the next step.

    • Rationale: The nitro group is reduced to a primary amine, creating the vicinal diamine functionality which is the direct precursor for the imidazole ring.

  • Step 4: Imidazole Ring Formation. Heat the diamine from Step 3 with an excess of valeric acid at 130-140°C for 4-6 hours. This reaction forms the C2-butyl substituted imidazopyridine core.

    • Rationale: This is a condensation and cyclization reaction. The diamine reacts with the carboxylic acid to form an amide, which then cyclizes and dehydrates to form the fused imidazole ring. The choice of valeric acid directly installs the C2-butyl group, a key feature for potent TLR7 activity.[2][4]

  • Step 5: N-Alkylation. Dissolve the product from Step 4 in anhydrous DMF. Add a base (e.g., K₂CO₃) followed by benzyl bromide. Stir at room temperature for 12 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

    • Rationale: Structure-activity relationship (SAR) studies have shown that an N1-benzyl group is optimal for high-potency TLR7 agonism in this scaffold.[2]

  • Step 6: Final Amination. Dissolve the N-benzylated product in chloroform and treat with mCPBA to form the N-oxide. After the reaction is complete, remove the solvent. Treat the crude N-oxide with ammonium hydroxide in chloroform in a sealed tube at 100°C. Purify the final product by column chromatography or recrystallization to yield the target compound.

    • Rationale: The final amino group at the 4-position is critical for TLR7 binding and agonist activity, mimicking the amine functionality of natural purine ligands.

Mechanism of Action and Biological Validation

TLR7 Signaling Pathway

The synthesized imidazo[4,5-c]pyridine agonist, like other small molecule TLR7 agonists, functions by binding to the TLR7 receptor within the endosomal compartment of immune cells. This binding event induces receptor dimerization and the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2] This initiates a downstream signaling cascade culminating in the activation of two key transcription factors:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

  • IRF7 (Interferon Regulatory Factor 7): Master regulator for the production of Type I interferons (IFN-α, IFN-β).

The prominent activation of IRF7 is the hallmark of selective TLR7 agonism and is responsible for the powerful anti-viral and immunomodulatory effects.[4]

Caption: MyD88-dependent signaling pathway activated by a TLR7 agonist.

Protocol 2: In Vitro TLR7/TLR8 Activity Assessment

This protocol uses commercially available HEK-Blue™ reporter cell lines that are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR7 and hTLR8 cell lines (InvivoGen)

  • Synthesized imidazopyridine agonist

  • Resiquimod (R848) as a dual TLR7/8 positive control

  • Complete cell culture medium (DMEM, 10% FBS, Penicillin/Streptomycin, selection antibiotics)

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well plates, CO₂ incubator

  • Spectrophotometer (620-650 nm)

Methodology:

  • Cell Plating: Plate HEK-Blue™ hTLR7 and hTLR8 cells in separate 96-well plates at a density of ~50,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the synthesized agonist and the R848 control in culture medium. A typical starting concentration is 10 µM, diluted down to the low nM range.

  • Cell Stimulation: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a media-only control. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection: Add 20 µL of the cell supernatant from each well to a new 96-well plate. Add 180 µL of pre-warmed QUANTI-Blue™ solution to each well.

  • Data Acquisition: Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm. The OD is directly proportional to the level of NF-κB activation.

  • Data Analysis: Plot the OD values against the compound concentration and use a four-parameter logistic regression model to calculate the EC₅₀ (half-maximal effective concentration) for each compound on both TLR7 and TLR8 cell lines.

    • Rationale: This assay provides a robust, quantitative measure of a compound's potency and selectivity. A high EC₅₀ value for TLR8 relative to TLR7 confirms the desired selectivity profile.

Compound Scaffold hTLR7 EC₅₀ (nM) hTLR8 EC₅₀ (nM) Selectivity (TLR8/TLR7)
Resiquimod (R848)Imidazoquinoline~30~1,000~33x
Representative Agonist Imidazopyridine ~50 >10,000 >200x
Table 1: Representative potency and selectivity data for imidazo-scaffolds. Data is illustrative and based on published findings for these compound classes.[2][4][6]
Protocol 3: Cytokine Profiling in Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Paque gradient

  • RPMI-1640 medium + 10% FBS

  • Synthesized imidazopyridine agonist

  • Lipopolysaccharide (LPS) as a positive control for TNF-α/IL-6

  • R848 as a positive control for IFN-α

  • ELISA kits or multiplex bead array kits for human IFN-α, TNF-α, and IL-6

  • 96-well cell culture plates

Methodology:

  • Cell Plating: Plate freshly isolated human PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.

  • Stimulation: Add the synthesized agonist and controls at various concentrations (e.g., 0.1, 1, and 10 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, and IL-6 in the supernatants according to the manufacturer's instructions for the chosen ELISA or multiplex assay.

    • Rationale: This functional assay confirms that the agonist can induce the desired cytokine profile in primary human immune cells. A selective TLR7 agonist is expected to be a potent inducer of IFN-α with comparatively lower induction of TNF-α and IL-6.[4][5]

Stimulant (1 µM) IFN-α (pg/mL) TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control<50<50<100
Resiquimod (R848)>5,000>2,000>3,000
Imidazopyridine Agonist >5,000 <500 <1,000
Table 2: Representative cytokine induction profile in human PBMCs. Data is illustrative, demonstrating the expected high IFN-α to pro-inflammatory cytokine ratio for a selective TLR7 agonist.[1][4]

Conclusion and Future Directions

This compound is a highly effective and strategically important precursor for the synthesis of imidazo[4,5-c]pyridine-based TLR7 agonists. The synthetic route, while multi-step, is logical and relies on well-established chemical transformations. The resulting scaffold exhibits a highly desirable biological profile, characterized by potent and selective TLR7 activation and a strong IFN-α-dominant cytokine signature. This selectivity profile is critical for developing next-generation immunotherapies and vaccine adjuvants with an improved therapeutic window over existing dual TLR7/8 agonists. Future work should focus on exploring further substitutions on the imidazopyridine core, guided by the versatile chemistry enabled by this nicotinate starting material, to fine-tune pharmacokinetic properties and further optimize in vivo efficacy.

References

Application and Protocol Guide for the Analytical Characterization of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate (CAS No. 1073129-57-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique physicochemical properties imparted by the trifluoromethyl and chloro substituents on the pyridine ring necessitate robust and validated analytical techniques to ensure identity, purity, and quality.[3][4] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing a framework for both routine analysis and in-depth characterization. All protocols are presented with an emphasis on the scientific rationale behind procedural steps and are aligned with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[5][6][7]

Introduction to this compound

This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the chloro- and methyl ester functionalities provide reactive sites for further synthetic modifications.[3] Given its role as a critical building block, a thorough analytical characterization is paramount to control the quality of downstream products. This guide provides the foundational analytical methods to achieve this.

Molecular Structure and Properties:

PropertyValueSource
CAS Number 1073129-57-3[7]
Molecular Formula C₈H₅ClF₃NO₂
Molecular Weight 239.58 g/mol [3]
Appearance White to off-white solid
Storage Store at 2-8°C, sealed and dry[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for determining the purity of this compound and for assaying its concentration in formulations. A reversed-phase method is generally suitable for this compound.

Scientific Rationale: The non-polar nature of the trifluoromethylated pyridine ring allows for good retention on a C18 stationary phase. The use of a buffered mobile phase is recommended to ensure consistent ionization of the pyridine nitrogen, leading to reproducible retention times and sharp peak shapes. A gradient elution is employed to ensure the timely elution of the main peak while also separating it from potential impurities that may have different polarities.

Protocol 2.1: HPLC Purity and Assay
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to suppress silanol interactions and ensure consistent protonation of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% BA gradient program allows for the separation of a wider range of impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 270 nmWavelength at which the pyridine ring is expected to have strong absorbance.
Injection Volume 10 µLStandard injection volume.
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • For purity analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Method Validation (as per ICH Q2(R1)/Q2(R2)): [5][6][7]

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the sample solution to demonstrate that there is no interference at the retention time of the main peak.

    • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 0.025 to 0.2 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a known matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-assay precision): Inject the same sample solution six times and calculate the relative standard deviation (RSD) of the peak areas.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile impurities, as well as for confirming the molecular weight and fragmentation pattern of the target compound.

Scientific Rationale: The volatility of this compound allows for its analysis by GC. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the analyte from other volatile components. Mass spectrometric detection provides high selectivity and allows for the identification of unknown impurities based on their mass spectra.

Protocol 3.1: GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for an EI source.
Ionization Energy 70 eVStandard energy for electron ionization, leading to reproducible fragmentation patterns.
Mass Range m/z 40-400A range that covers the expected molecular ion and fragment ions.
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate or dichloromethane.

    • Filter through a 0.45 µm syringe filter if necessary.

  • Expected Fragmentation Pattern:

    • The molecular ion (M+) at m/z 239 should be observable.

    • Common fragmentation pathways for nicotinic acid esters include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59).

    • The presence of the trifluoromethyl group may lead to the loss of a fluorine atom (M-19) or the entire CF₃ group (M-69).

    • The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Scientific Rationale: ¹H NMR provides information on the number and connectivity of protons in the molecule, while ¹³C NMR provides information on the carbon skeleton. The chemical shifts, coupling constants, and integration values are unique to the molecule's structure. The use of deuterated solvents is necessary to avoid large solvent peaks in the spectrum.[5]

Protocol 4.1: NMR Analysis
  • Instrumentation:

    • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition and Processing:

    • Acquire ¹H and ¹³C spectra according to standard instrument procedures.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

  • Expected Spectral Data:

¹H NMR (in CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Proton 1~8.3Doublet1HH-4
Aromatic Proton 2~7.8Doublet1HH-5
Methyl Protons~3.9Singlet3H-OCH₃
¹³C NMR (in CDCl₃) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~164C=O
Aromatic Carbons~152, 150, 140, 125, 120 (quartet due to C-F coupling)Pyridine Ring Carbons
Trifluoromethyl Carbon~122 (quartet)-CF₃
Methyl Carbon~53-OCH₃

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Scientific Rationale: Each functional group absorbs infrared radiation at a characteristic frequency. By analyzing the absorption bands in the FTIR spectrum, the presence of key functional groups such as the carbonyl group of the ester, the C-Cl bond, the C-F bonds of the trifluoromethyl group, and the aromatic pyridine ring can be confirmed.

Protocol 5.1: FTIR Analysis
  • Instrumentation:

    • FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~1730StrongC=O stretch (ester)
~1600, ~1450MediumC=C and C=N stretches (aromatic pyridine ring)
~1300-1100StrongC-F stretch (trifluoromethyl group)
~1250StrongC-O stretch (ester)
~800-600Medium-StrongC-Cl stretch

Visualization of Analytical Workflows

Workflow for Purity and Assay Determination

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for purity and assay analysis.

Workflow for Structural Confirmation

cluster_techniques Spectroscopic Techniques cluster_info Information Obtained start Sample of this compound nmr NMR (¹H, ¹³C) start->nmr gcms GC-MS start->gcms ftir FTIR-ATR start->ftir nmr_info Connectivity & Carbon Skeleton nmr->nmr_info gcms_info Molecular Weight & Fragmentation gcms->gcms_info ftir_info Functional Groups ftir->ftir_info confirm Structural Confirmation nmr_info->confirm gcms_info->confirm ftir_info->confirm

Caption: Workflow for comprehensive structural confirmation.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The application of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and overall quality of this important chemical intermediate. Adherence to these protocols, in conjunction with proper method validation, will ensure the generation of reliable and reproducible data that meets the stringent requirements of the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Downstream Reactions of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chloro leaving group, render it an exceptionally versatile building block for the synthesis of complex molecular architectures. The strategic positioning of the chloro, trifluoromethyl, and methyl ester groups allows for a diverse array of downstream chemical transformations. This guide provides an in-depth exploration of the key reactions of this scaffold, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance. This compound is an excellent substrate for these transformations, with the 2-chloro position serving as a prime site for modification.

A. Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Structures

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which are key motifs in many biologically active molecules.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base activates the organoboron species. For electron-deficient heteroaryl chlorides like our substrate, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition step and enhance catalyst stability.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methodologies for the coupling of related 2-chloropyridine derivatives.[2][3]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.581.01.0
Phenylboronic Acid121.931.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.620.080.08
K₃PO₄212.272.02.0
1,4-Dioxane/Water (4:1)-5 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (239.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Suzuki_Miyaura_Workflow Start Combine Reactants & Base Inert Inert Atmosphere Start->Inert Add_Catalyst Add Pd₂(dba)₃ & XPhos Inert->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat to 100°C Add_Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow.

B. Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. For this compound, this allows for the introduction of a wide range of primary and secondary amines at the 2-position.

Causality Behind Experimental Choices: The selection of a palladium precatalyst, a bulky phosphine ligand, and a strong, non-nucleophilic base is paramount. The ligand's steric bulk and electron-donating properties are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong base is required to deprotonate the amine, forming the active nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is based on general procedures for the amination of electron-deficient heteroaryl chlorides.[5][6]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.581.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
RuPhos467.580.080.08
NaOtBu96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (37.4 mg, 0.08 mmol), and NaOtBu (134.5 mg, 1.4 mmol).

  • Add this compound (239.6 mg, 1.0 mmol) and morpholine (104.5 mg, 1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the aminated product.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex Ar-Pd(II)(L)₂-Cl OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)(L)₂(HNR₂)]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(L)₂(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

II. Nucleophilic Aromatic Substitution (SₙAr): A Classic Transformation

The electron-deficient nature of the pyridine ring in this compound, further activated by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SₙAr).[7] This reaction provides a direct and often metal-free method for introducing a variety of nucleophiles.

Causality Behind Experimental Choices: The success of an SₙAr reaction depends on the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer complex. The reaction is typically favored by strong nucleophiles and polar aprotic solvents that can solvate the charged intermediate. For less reactive nucleophiles, heating is often required to overcome the activation energy barrier.

Experimental Protocol: SₙAr with Sodium Methoxide

This protocol is based on general principles of SₙAr on activated halo-pyridines.[8]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.581.01.0
Sodium Methoxide (30% in Methanol)54.021.51.5
N,N-Dimethylformamide (DMF, anhydrous)-5 mL-

Procedure:

  • To a solution of this compound (239.6 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add sodium methoxide solution (1.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the methoxy-substituted product.

III. Functional Group Interconversions: Modifying the Ester

The methyl ester group at the 3-position offers further opportunities for derivatization, including hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

A. Ester Hydrolysis

Hydrolysis of the methyl ester to the carboxylic acid can be achieved under basic conditions.[9] The resulting nicotinic acid derivative is a valuable intermediate for amide bond formation or other transformations.

Experimental Protocol: Basic Hydrolysis of the Methyl Ester

This is a standard procedure for the hydrolysis of methyl esters.[10]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.581.01.0
Lithium Hydroxide (LiOH)23.952.02.0
Tetrahydrofuran (THF)/Water (3:1)-8 mL-
1M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Dissolve this compound (239.6 mg, 1.0 mmol) in a mixture of THF (6 mL) and water (2 mL).

  • Add LiOH (47.9 mg, 2.0 mmol) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-6-(trifluoromethyl)nicotinic acid.

B. Ester Reduction

The methyl ester can be reduced to the corresponding primary alcohol using a suitable reducing agent like sodium borohydride in the presence of methanol, which enhances its reducing power.[11]

Experimental Protocol: Reduction to (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

This protocol is adapted from methods for the reduction of nicotinate esters.[12]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.581.01.0
Sodium Borohydride (NaBH₄)37.834.04.0
Methanol/THF (1:1)-10 mL-

Procedure:

  • In a round-bottom flask, dissolve this compound (239.6 mg, 1.0 mmol) in a mixture of methanol (5 mL) and THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (151.3 mg, 4.0 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude alcohol by column chromatography.

IV. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is highly valuable for the synthesis of conjugated systems.

Causality Behind Experimental Choices: The Sonogashira coupling typically requires a palladium(0) catalyst, a copper(I) salt as a co-catalyst, and an amine base which also serves as the solvent. The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is based on general procedures for Sonogashira couplings on halo-pyridines.[14][15]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.581.01.0
Phenylacetylene102.141.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)-5 mL-

Procedure:

  • To a Schlenk flask, add this compound (239.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add degassed triethylamine (5 mL) and phenylacetylene (122.6 mg, 1.2 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the alkynylated product.

Conclusion

This compound is a potent and versatile building block, offering multiple avenues for the synthesis of complex and diverse molecular structures. The protocols outlined in this guide for palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and functional group interconversions provide a robust starting point for researchers. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates. The mechanistic understanding provided herein should empower the user to make informed decisions to that end.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, minimize side reactions, and optimize your yield and purity.

I. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Problem 1: Incomplete Chlorination of the Pyridine Ring

Symptom: You observe the presence of the starting material, Methyl 6-(trifluoromethyl)nicotinate, or a partially chlorinated intermediate in your reaction mixture by analytical techniques such as TLC, LC-MS, or NMR.

Root Cause Analysis: Incomplete chlorination can stem from several factors:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)) to the substrate is critical. An inadequate amount will result in an incomplete reaction.

  • Reaction Temperature Too Low: The activation energy for the chlorination of the pyridine ring may not be reached if the reaction temperature is too low, leading to a sluggish or stalled reaction.

  • Presence of Water: Chlorinating agents like POCl₃ and SOCl₂ react readily with water. Any moisture in the reaction setup or reagents will consume the chlorinating agent, rendering it unavailable for the desired reaction.[1]

  • Decomposition of the Chlorinating Agent: Prolonged reaction times at elevated temperatures can lead to the decomposition of the chlorinating agent, reducing its effective concentration.

Solutions:

Parameter Recommendation Scientific Rationale
Stoichiometry Use a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent.Ensures complete consumption of the starting material.
Temperature Gradually increase the reaction temperature. Monitor the reaction progress closely.Optimizes the reaction rate without promoting decomposition.
Moisture Control Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents the hydrolysis of the sensitive chlorinating agent.[1]
Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.Avoids prolonged heating that could lead to byproduct formation.
Problem 2: Formation of Dimeric Byproducts

Symptom: You observe a significant peak in your LC-MS or a complex multiplet in your ¹H NMR spectrum corresponding to a molecule with approximately double the mass of your desired product.

Root Cause Analysis: Dimerization can occur through intermolecular reactions, particularly under certain reaction conditions. Nicotinic acid and its derivatives have been shown to form dimers.[2][3][4][5] The reactive nature of the intermediates in the synthesis can lead to self-condensation or other intermolecular reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dimer formation.

Solutions:

Parameter Recommendation Scientific Rationale
Concentration Run the reaction at a lower concentration (higher solvent volume).Reduces the probability of intermolecular collisions leading to dimerization.
Addition Rate If using a highly reactive intermediate, add it slowly to the reaction mixture.Maintains a low instantaneous concentration of the reactive species.
Temperature Maintain the lowest effective temperature for the reaction.High temperatures can sometimes promote side reactions like dimerization.
Problem 3: Hydrolysis of the Methyl Ester

Symptom: The presence of the corresponding carboxylic acid, 2-Chloro-6-(trifluoromethyl)nicotinic acid, is detected in the product mixture. This can be confirmed by a change in polarity on TLC and the disappearance of the methyl ester peak in the ¹H NMR spectrum, replaced by a broad carboxylic acid proton signal.

Root Cause Analysis: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, which may be inadvertently introduced during the reaction or workup.

  • Acidic Conditions: Residual acidic reagents or acidic byproducts can catalyze the hydrolysis of the ester.

  • Basic Conditions: The use of aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) during the workup can lead to saponification of the ester if the contact time is too long or the base is too concentrated.[6]

Preventative Measures and Solutions:

Stage Action Rationale
Reaction Ensure all reagents are anhydrous and minimize the generation of acidic byproducts.Prevents in-situ hydrolysis during the synthesis.
Workup Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and minimize the contact time. Ensure the aqueous and organic layers are separated promptly.Reduces the risk of saponification.
Purification If hydrolysis has occurred, the resulting carboxylic acid can often be separated from the desired methyl ester by column chromatography due to their different polarities.Allows for the isolation of the pure product.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A1: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically employed. The exact ratio will depend on the polarity of the impurities. Monitoring the fractions by TLC is crucial for isolating the pure product.

Q2: Can I use a different chlorinating agent other than POCl₃?

A2: While phosphorus oxychloride (POCl₃) is a common choice, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[7] The choice of reagent may depend on the specific starting material and desired reaction conditions. It is important to consult the literature for protocols specific to the chosen reagent, as reaction times, temperatures, and workup procedures may vary.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile and corrosive reagents like POCl₃ and SOCl₂ must be performed in a well-ventilated fume hood.

  • Handling of Reagents: Chlorinating agents are corrosive and react violently with water. Handle them with extreme care and avoid inhalation of vapors.

  • Quenching: The reaction should be quenched carefully by slowly adding it to ice or a cold, dilute basic solution to control the exothermic reaction.

III. Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed to minimize common side reactions.

Synthesis of this compound

Caption: Experimental workflow for the synthesis.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Equivalents
Methyl 6-(trifluoromethyl)nicotinate205.1410.0 g1.0
Phosphorus oxychloride (POCl₃)153.3311.2 g (6.8 mL)1.5
Anhydrous Toluene-100 mL-
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate (aq)-As needed-
Anhydrous Sodium Sulfate-As needed-
Silica Gel (for chromatography)-As needed-

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-(trifluoromethyl)nicotinate (10.0 g).

  • Solvent and Reagent Addition: Add anhydrous toluene (100 mL) to the flask, followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (6.8 mL) at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a separate, larger beaker.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to yield this compound as a solid.

IV. References

  • ChemicalBook. (2022-08-23). Synthesis of 6-(Trifluoromethyl)nicotinic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025-08-07). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. Retrieved from --INVALID-LINK--

  • ACS Omega. (2020-05-22). Synthesis and Computational and Experimental Investigations of a para-Nicotinic Acid-Bridged Dirhenium(I) Dimer Complex. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025-08-10). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. Retrieved from --INVALID-LINK--

  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from --INVALID-LINK--

  • Acta Phys. -Chim. Sin. (n.d.). Structures and Properties of Nicotinic Acid Dimer. Retrieved from --INVALID-LINK--

  • PMC - NIH. (2024-01-02). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101117332A - Preparation method of 2-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Methyl 6-Chloro-2-(trifluoromethyl)nicotinate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 1073129-57-3. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process. Retrieved from --INVALID-LINK--

  • PubChem - NIH. (n.d.). Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. Retrieved from --INVALID-LINK--

  • HETEROCYCLES. (1993). PREPARATION OF NEW 2-CHLORO-5-FLUORO-6-(4-PHENYL-. METHYLPIPERAZ1NYL)-4-TRIFLUOROMETHYL-3-NICOTINIC. ACID. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025-08-05). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from --INVALID-LINK--

  • Neliti. (2022-08-27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 1073129-57-3. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-CHLORO-6-METHYLNICOTINAMIDE synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025-08-05). Synthesis of functionalized chlorins sterically-prevented from self-aggregation. Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving the Yield of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical fluorinated building block. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Synthetic Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route begins with 2-Amino-6-(trifluoromethyl)nicotinic acid, which undergoes a Sandmeyer reaction to replace the amino group with a chloro substituent, followed by a Fischer esterification to yield the final product. Each of these steps presents unique challenges and opportunities for yield optimization.

G cluster_0 Step 1: Diazotization & Chlorination cluster_1 Step 2: Esterification A 2-Amino-6-(trifluoromethyl)nicotinic acid B Aryl Diazonium Salt (Unstable Intermediate) A->B NaNO₂, HCl (Diazotization) C 2-Chloro-6-(trifluoromethyl)nicotinic acid B->C CuCl (Sandmeyer Reaction) D This compound C->D Methanol (CH₃OH) H₂SO₄ (cat.) (Fischer Esterification)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected. Where is the most likely point of failure?

A: Low overall yield can stem from issues in any step, but the Sandmeyer reaction (Step 1) is often the most critical and sensitive stage. This reaction involves the formation of an unstable aryl diazonium salt intermediate.[1] Premature decomposition of this salt or competing side reactions can drastically reduce the yield of the desired 2-Chloro-6-(trifluoromethyl)nicotinic acid. We recommend starting your troubleshooting efforts by carefully analyzing this step for temperature control, reagent quality, and reaction time.

Q2: I am observing multiple spots on my TLC plate after the Sandmeyer reaction. What are the likely byproducts?

A: The most common byproduct in a Sandmeyer reaction is the corresponding phenol, formed by the reaction of the diazonium salt with water. Other possibilities include biaryl compounds from radical side reactions.[2] If your starting material, 2-Amino-6-(trifluoromethyl)nicotinic acid, is not fully consumed, it will also appear on the TLC. Careful control of temperature and the use of a copper(I) catalyst are essential to promote the desired chlorination over these side reactions.[3]

Q3: Is the Fischer esterification (Step 2) generally a high-yielding reaction? What can go wrong?

A: Fischer esterification is an equilibrium-limited reaction.[4] While it can be high-yielding, incomplete conversion is a common issue if the equilibrium is not sufficiently shifted towards the product. This can be caused by an insufficient excess of methanol, the presence of water in the reaction mixture, or incomplete catalysis. Furthermore, harsh workup conditions, particularly during neutralization, can cause hydrolysis of the ester product back to the carboxylic acid, reducing the isolated yield.[5]

Troubleshooting Guide 1: The Sandmeyer Reaction

This step involves two key transformations: the conversion of the primary aromatic amine to a diazonium salt (diazotization) and the subsequent copper-catalyzed substitution of the diazonium group with a chloride ion.[6]

Problem: Low yield of 2-Chloro-6-(trifluoromethyl)nicotinic acid.

This guide provides a logical workflow to diagnose and resolve common issues.

G start Low Yield Observed in Sandmeyer Step check_diazotization Was the Diazotization Temperature Kept Low (0-5 °C)? start->check_diazotization check_reagents Are NaNO₂ and CuCl Reagents Fresh and High Purity? check_diazotization->check_reagents Yes temp_high Problem: Diazonium salt decomposed prematurely to phenol and other byproducts. check_diazotization->temp_high No check_acid Was a Sufficient Excess of HCl Used? check_reagents->check_acid Yes reagents_bad Problem: Ineffective catalysis or incomplete diazotization. check_reagents->reagents_bad No acid_low Problem: Incomplete diazotization due to insufficient acid for both amine salt formation and nitrous acid generation. check_acid->acid_low No solution_temp Solution: Maintain strict temperature control (0-5 °C) during NaNO₂ addition and diazonium salt lifetime. check_acid->solution_temp Yes (Re-evaluate Temp) temp_high->solution_temp solution_reagents Solution: Use fresh, high-purity NaNO₂. Ensure CuCl is active and not oxidized. reagents_bad->solution_reagents solution_acid Solution: Use at least 3 equivalents of HCl. Monitor pH to ensure it remains strongly acidic. acid_low->solution_acid

Caption: Troubleshooting logic for the Sandmeyer reaction step.
Optimizing Sandmeyer Reaction Conditions

The following table summarizes key parameters and provides recommendations based on established principles of the Sandmeyer reaction.

ParameterSuboptimal ConditionRecommended ConditionRationale
Temperature > 10 °C during diazotization; > 60 °C during CuCl addition0-5 °C for diazotization; slow warming to RT or 40-60 °C for chlorinationThe diazonium salt is thermally unstable. Low temperatures prevent its decomposition to phenols. Gradual warming is required to drive the substitution reaction to completion.[3]
Acid Molarity < 3 equivalents of HCl3-4 equivalents of HCl One equivalent forms the amine hydrochloride salt, another reacts with NaNO₂ to generate nitrous acid, and the excess maintains a low pH to prevent side reactions.[7]
NaNO₂ Addition Rapid, bulk additionSlow, dropwise addition of a chilled aqueous solutionRapid addition can cause localized heating and a buildup of nitrous acid, leading to decomposition and side reactions.
Catalyst Old, potentially oxidized CuCl (green/blue)Fresh, dry CuCl (white/light tan powder)The reaction is catalyzed by Copper(I). Oxidized Cu(II) is less effective. The mechanism involves a single electron transfer from Cu(I) to the diazonium salt.[1]
Solvent Highly dilute conditionsConcentrated as solubility allowsHigher concentration can favor the desired bimolecular reaction between the diazonium salt and the copper catalyst.
Protocol: Sandmeyer Chlorination
  • Setup: In a jacketed reactor equipped with an overhead stirrer and a thermometer, suspend 2-Amino-6-(trifluoromethyl)nicotinic acid (1.0 eq) in concentrated HCl (e.g., 6M, 3-4 eq) and water.

  • Cooling: Chill the suspension to 0-5 °C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30-60 minutes at 0-5 °C after the addition is complete.

  • Catalyst Addition: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and cool it in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.[2]

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 1-2 hours until gas evolution ceases.

  • Work-up: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to yield crude 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Troubleshooting Guide 2: Fischer Esterification

Problem: Incomplete conversion of 2-Chloro-6-(trifluoromethyl)nicotinic acid to its methyl ester.

A: This is a classic equilibrium-driven reaction. The key to achieving high yield is to effectively push the equilibrium to the product side.

Optimizing Fischer Esterification Conditions
ParameterSuboptimal ConditionRecommended ConditionRationale
Methanol Stoichiometric or small excessLarge excess; often used as the solvent According to Le Châtelier's principle, using one reactant in large excess drives the equilibrium towards the products.[4]
Catalyst Insufficient amount (e.g., < 0.05 eq)Catalytic amount (e.g., 5-10 mol%) of a strong acid like H₂SO₄ A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.[5]
Water Content "Wet" methanol or reagentsUse anhydrous methanol and dry glasswareWater is a product of the reaction. Its presence in the starting materials will shift the equilibrium back towards the reactants, lowering the yield.[8]
Reaction Time Too short (< 8 hours)Reflux for 12-24 hours Esterification is often a slow process. The reaction should be monitored by TLC or HPLC until the starting carboxylic acid is consumed.[4]
Work-up pH Overly basic (pH > 8) during neutralizationCareful neutralization to pH ~7 with a weak base (e.g., sat. NaHCO₃)Strong base or prolonged exposure to basic conditions can saponify (hydrolyze) the newly formed ester back to the carboxylate salt, which will be lost to the aqueous phase.[5]
Protocol: Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalysis: With stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC (a suitable mobile phase is 30:70 ethyl acetate:hexane) until the starting material is no longer visible.

  • Solvent Removal: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases (pH ~7). Then, wash with water and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

By systematically addressing the critical parameters outlined in these guides, you can effectively diagnose issues, optimize reaction conditions, and significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Purification of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-Chloro-6-(trifluoromethyl)nicotinate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a white or off-white solid at room temperature.[1] Understanding its physical state is crucial as it dictates the applicability of certain purification techniques, such as recrystallization.

PropertyValueSource
CAS Number 1073129-57-3[1][2]
Molecular Formula C₈H₅ClF₃NO₂[1][2]
Molecular Weight 239.58 g/mol [2]
Physical Form Solid
Storage Sealed in a dry place, often at 2-8°C or room temperature.[1][2]

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities are typically related to the synthetic route. A common method for synthesizing nicotinate esters is the esterification of the corresponding nicotinic acid. Therefore, the most probable impurities are:

  • Unreacted Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid is the primary precursor and a common impurity if the esterification reaction does not go to completion.[3][4]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions may occur.

  • Residual Solvents and Reagents: Solvents like DMF or reagents from the esterification process (e.g., coupling agents) can persist in the crude product.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A multi-technique approach is recommended for robust purity analysis:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of crude reaction mixtures and for monitoring the progress of column chromatography.[5] A mobile phase of ethyl acetate and hexane is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can detect minor impurities that may not be visible on TLC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and ensuring no structural isomers or significant impurities are present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting and Purification Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My crude product is an oil/waxy solid and shows multiple spots on TLC, including one at the baseline.

Q: What is the likely cause of the baseline spot on my TLC plate, and how do I remove this impurity?

A: A spot that remains at the baseline in a moderately polar solvent system (like ethyl acetate/hexane) is highly polar. This is characteristic of the unreacted starting material, 2-Chloro-6-(trifluoromethyl)nicotinic acid. The carboxylic acid group makes it significantly more polar than the methyl ester product.

Troubleshooting Steps:

  • Causality: The acidic proton of the carboxylic acid allows it to be deprotonated by a base, forming a water-soluble salt. This chemical difference is the key to its removal.

  • Solution - Acid/Base Wash: An aqueous wash with a mild base is highly effective.[6]

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe bubbling (CO₂ evolution) as the acid is neutralized.[6] Continue washing until the bubbling ceases.

    • Separate the organic layer. The deprotonated carboxylate salt will be in the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Verification: Run a new TLC of the washed material. The baseline spot corresponding to the carboxylic acid should be significantly diminished or completely gone.

Issue 2: After an acid/base wash, my product purity is still low (<90% by HPLC), with several closely-eluting spots.

Q: My impurities have similar polarity to my product. How can I separate them effectively?

A: When impurities have polarities close to the desired product, simple extraction is insufficient. The method of choice is silica gel column chromatography, which separates compounds based on their differential adsorption to the stationary phase.[7][8]

Troubleshooting Steps:

  • Causality: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer. By using a mobile phase of the correct polarity, you can achieve separation between your product and closely related impurities.

  • Solution - Flash Column Chromatography:

    • Solvent System Selection: First, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or DCM). Aim for a solvent system that gives your product an Rf value of approximately 0.3.

    • Column Packing: Pack a column with silica gel using the chosen non-polar solvent.

    • Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading) and carefully load it onto the column.

    • Elution: Begin eluting with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

    • Combine and Concentrate: Combine the pure fractions (those containing only your product spot on TLC) and remove the solvent under reduced pressure.

Protocol: Flash Column Chromatography
StepProcedureRationale
1. Slurry Preparation Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexane).Ensures the column is packed evenly without air bubbles, which can lead to poor separation.
2. Column Packing Pour the slurry into the column and allow it to pack under positive pressure.Creates a uniform stationary phase bed.
3. Sample Loading Dissolve the crude product in a minimum volume of DCM, add a small amount of silica, and concentrate to a dry powder. Carefully add this powder to the top of the packed column.Dry loading prevents the sample from spreading out in a large volume of solvent, leading to sharper bands and better separation.
4. Elution Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the more polar solvent (e.g., from 5% to 20% Ethyl Acetate).A solvent gradient allows for the efficient elution of the less polar impurities first, followed by the product, while leaving more polar impurities on the column.
5. Fraction Collection Collect fractions in test tubes and analyze each by TLC.TLC is used to identify which fractions contain the pure product.
6. Product Isolation Combine the pure fractions and concentrate using a rotary evaporator to yield the purified product.Isolates the final product from the chromatography solvents.

Issue 3: My final product, which should be a solid, is an oil or fails to crystallize after chromatography.

Q: How can I induce crystallization and achieve a high-purity solid product?

A: The presence of residual solvents or minor impurities can inhibit crystallization. If your product is known to be a solid, recrystallization is an excellent final purification step to remove these contaminants and obtain a crystalline product.[5]

Troubleshooting Steps:

  • Causality: Recrystallization works on the principle that the solubility of a compound increases in a solvent at higher temperatures and decreases as the solution cools. Impurities, being present in much lower concentrations, will remain in the solution (the mother liquor) upon cooling.

  • Solution - Recrystallization:

    • Solvent Selection: The key is finding a suitable solvent or solvent system. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts in various solvents (e.g., hexane, ethanol, isopropanol, or mixtures like ethyl acetate/hexane).

    • Procedure:

      • Dissolve the impure solid in the minimum amount of the chosen hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.

      • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

      • Further cool the flask in an ice bath to maximize the yield of crystals.

      • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

Process and Logic Diagrams

To further clarify the purification strategy, the following diagrams illustrate the decision-making process and workflow.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup Step 1: Neutralize & Extract check_acid TLC Analysis: Acidic Impurity Present? workup->check_acid column_chrom Flash Column Chromatography check_acid->column_chrom Yes / Always Recommended check_purity Purity > 98% by HPLC? column_chrom->check_purity recrystallize Recrystallization check_purity->recrystallize No, but appears clean on TLC final_product Pure Methyl 2-Chloro-6- (trifluoromethyl)nicotinate check_purity->final_product Yes re_purify Re-purify or Re-evaluate Strategy check_purity->re_purify No, significant impurities remain recrystallize->final_product

Caption: General purification workflow for this compound.

G start Purity Issue Identified (e.g., Low Purity by HPLC) q1 Multiple Spots on TLC? start->q1 q2 Baseline Spot Present? q1:yes->q2 q4 Product is an Oil/Gummy? q1:no->q4 q3 Spots Close Together? q2:no->q3 a1 Perform Acid/Base Wash q2:yes->a1 a2 Perform Column Chromatography q3:yes->a2 a4 Check for Residual Solvent q3:no->a4 a3 Perform Recrystallization q4:yes->a3 q4:no->a4 a1->q3 Re-analyze TLC a2->q4 Post-Chromatography

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Trifluoromethylation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a trifluoromethyl (CF3) group onto this critical heterocyclic scaffold. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, capable of enhancing metabolic stability, lipophilicity, and binding affinity. However, its installation onto the electron-deficient pyridine ring presents a unique set of challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and cutting-edge research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering explanations for the underlying causes and actionable solutions.

Question 1: My trifluoromethylation reaction is resulting in a low yield or no product. What are the likely causes?

Answer:

Low yields are a frequent hurdle in pyridine trifluoromethylation. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack, a common mechanism in many trifluoromethylation reactions. Several factors could be at play:

  • Reagent Reactivity and Stability:

    • Insight: Not all trifluoromethylating reagents are created equal. Their stability and reactivity vary significantly. Reagents like Umemoto's and Togni's are popular choices but require careful handling.[1][2] For instance, some hypervalent iodine reagents, like Togni's reagent, are sensitive to moisture and can decompose over time, leading to diminished reactivity.[1][3]

    • Troubleshooting:

      • Verify Reagent Quality: Use a freshly opened bottle of the reagent or verify the activity of an older batch through a standard control reaction.

      • Consider Alternative Reagents: For radical trifluoromethylations, benchtop stable sources like sodium trifluoromethanesulfinate (Langlois' reagent) can be highly effective.[4][5][6][7][8] For nucleophilic approaches, a combination of a hydrosilane and an electrophilic CF3 source can be effective for specific regioselectivities.[9]

  • Suboptimal Reaction Conditions:

    • Insight: The choice of solvent, temperature, and additives is critical. For instance, in radical C-H trifluoromethylation, the solvent can influence regioselectivity.[5][6][8] Some reactions may require an initiator, such as a peroxide, to generate the trifluoromethyl radical.[6][8]

    • Troubleshooting:

      • Solvent Screening: If you are observing poor results, consider screening a range of solvents with varying polarities.

      • Temperature Optimization: A systematic optimization of the reaction temperature is recommended. Some reactions proceed well at ambient temperature, while others may require heating.[5][6][8]

      • Additive Effects: In some cases, the addition of an acid or a base can significantly impact the reaction outcome. For example, some methods employ an N-methylpyridine quaternary ammonium activation strategy.[10][11]

  • Incompatible Functional Groups:

    • Insight: The functional groups present on your pyridine substrate can interfere with the reaction. Highly electron-withdrawing groups can further deactivate the ring, while certain nucleophilic groups may react with the trifluoromethylating reagent.

    • Troubleshooting:

      • Protecting Groups: Consider protecting sensitive functional groups, such as amines or alcohols, before attempting the trifluoromethylation. For example, Boc protection of a secondary amine has been shown to improve yields.[4]

      • Method Selection: Choose a trifluoromethylation method known for its high functional group tolerance.[5][6][8][10]

Question 2: I am observing a mixture of regioisomers (e.g., C2, C3, and C4-trifluoromethylated pyridines). How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a central challenge in pyridine functionalization. The inherent reactivity of the pyridine ring often leads to a mixture of products.

  • Understanding Innate Reactivity:

    • Insight: Radical trifluoromethylation often proceeds at the innately reactive positions of the heterocycle, which can lead to a mixture of isomers.[5][6][8][10] For pyridine itself, reaction with a trifluoromethyl radical can yield a mixture of 2-, 3-, and 4-trifluoromethylated products.[10]

    • Troubleshooting:

      • Directing Groups: The use of a directing group can force the reaction to occur at a specific position, typically ortho to the directing group.[12] While effective, this requires additional synthetic steps for installation and removal.

      • Substrate-Controlled Selectivity: The electronic and steric properties of substituents already on the pyridine ring can strongly influence the regiochemical outcome. A systematic study of these effects can help predict and control the selectivity.[4]

  • Mechanism-Driven Selectivity:

    • Insight: The choice of reaction mechanism can provide a powerful handle on regioselectivity.

      • Nucleophilic Activation: Methods that proceed through nucleophilic activation of the pyridine ring, for example, via hydrosilylation, can achieve high selectivity for the C3 position, which is often difficult to access directly.[9][13][14]

      • N-Oxide Strategy: The use of pyridine N-oxides can direct functionalization to the C2 position.[15]

      • N-Methylpyridinium Salts: Activating the pyridine as an N-methylpyridinium salt can lead to highly regioselective C-H trifluoromethylation.[10][11]

    • Troubleshooting:

      • Explore Different Methodologies: If you are struggling with regioselectivity, it is highly recommended to explore different trifluoromethylation protocols that operate via distinct mechanisms.

Visualizing Regioselectivity Strategies

G cluster_0 Strategies for Regioselective Pyridine Trifluoromethylation Pyridine Pyridine Substrate Radical Radical CF3• Addition Pyridine->Radical Non-selective Nucleophilic Nucleophilic Activation Pyridine->Nucleophilic C3-Selective Directing Directing Group Strategy Pyridine->Directing Ortho-Selective Mixture Mixture of Isomers (C2, C3, C4) Radical->Mixture Yields C3_Product C3-CF3 Pyridine Nucleophilic->C3_Product Yields Ortho_Product Ortho-CF3 Pyridine Directing->Ortho_Product Yields

Caption: Strategies to control regioselectivity in pyridine trifluoromethylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable trifluoromethylating reagents for pyridine systems?

A1: The choice of reagent depends heavily on the desired transformation (e.g., electrophilic, nucleophilic, or radical) and the substrate. Some widely used and commercially available reagents include:

Reagent ClassSpecific ExamplesCommon Applications & Notes
Electrophilic Togni's Reagents (e.g., 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)[1][3]Widely used for electrophilic trifluoromethylation of various nucleophiles. Can be effective for activated pyridine systems.[9]
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)[1]Historically significant and effective for a broad range of nucleophiles.[1]
Radical Precursors Sodium Trifluoromethanesulfinate (Langlois' Reagent)[4]A benchtop stable solid that generates the CF3 radical upon oxidation. Known for its operational simplicity and good functional group tolerance.[4][5][6][8]
Trifluoroacetic Acid (TFA)[10][11]An inexpensive and readily available source of the trifluoromethyl group in certain protocols.[10][11]
Nucleophilic Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent)[16]A source of a nucleophilic CF3 anion, often used with a fluoride activator.
Copper(I) trifluoromethylide (CuCF3)[17]Highly reactive towards aryl and heteroaryl halides, offering a powerful method for trifluoromethylation.[17]

Q2: Are there any general safety precautions I should take when working with trifluoromethylating reagents?

A2: Yes, safety is paramount. Many trifluoromethylating reagents are reactive and require careful handling.

  • Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Some reagents may be moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Be aware of potential incompatibilities with other chemicals.

Q3: Can these methods be applied to the late-stage functionalization of complex molecules, such as drug candidates?

A3: Absolutely. Late-stage functionalization is a key application of modern trifluoromethylation methods. Many recently developed protocols are designed to be tolerant of a wide range of functional groups, making them suitable for modifying complex molecules at a late stage of the synthesis.[9][10] This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies in drug discovery.

Workflow for a Typical Radical C-H Trifluoromethylation

G cluster_0 Experimental Workflow Start Combine Pyridine Substrate, CF3 Source (e.g., Langlois' Reagent), and Solvent Initiator Add Initiator (e.g., t-BuOOH) Start->Initiator Reaction Stir at Ambient Temperature (Monitor by TLC/LC-MS) Initiator->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Trifluoromethylated Pyridine Purification->Product

Caption: A generalized workflow for a radical C-H trifluoromethylation experiment.

Detailed Experimental Protocol: Radical C-H Trifluoromethylation of a Substituted Pyridine

This protocol is a representative example based on methodologies for the innate C-H trifluoromethylation of heterocycles.[5][6][8]

Materials:

  • Substituted Pyridine (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois' reagent) (3.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H2O) (5.0 equiv)

  • Dichloromethane (DCM)

  • Water (H2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substituted pyridine (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv), DCM (2.5 mL), and H2O (1.0 mL).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) dropwise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

References

"stability of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-Chloro-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this key intermediate under various experimental conditions. Here, we address common questions, troubleshoot potential issues, and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic or basic conditions?

The molecule has two primary reactive sites susceptible to hydrolysis: the methyl ester at the C3 position and the chloro group at the C2 position.

  • Under Basic Conditions: The most probable degradation pathway is the saponification (hydrolysis) of the methyl ester to form the corresponding carboxylate salt, which upon acidic workup yields 2-Chloro-6-(trifluoromethyl)nicotinic acid. Nucleophilic aromatic substitution of the chloro group to a hydroxyl group can also occur, but typically requires more forcing conditions (higher temperature or stronger nucleophile).

  • Under Acidic Conditions: Acid-catalyzed hydrolysis of the methyl ester is the expected primary degradation route, yielding 2-Chloro-6-(trifluoromethyl)nicotinic acid and methanol. The pyridine nitrogen will be protonated under acidic conditions, which deactivates the ring to further electrophilic attack but makes the ester carbonyl more susceptible to nucleophilic attack by water.

Q2: Which functional group is more labile, the methyl ester or the 2-chloro substituent?

In general, the methyl ester is significantly more labile to both acid- and base-catalyzed hydrolysis than the 2-chloro substituent is to nucleophilic aromatic substitution. Ester hydrolysis is a common reaction that can proceed under relatively mild conditions, often even at room temperature over extended periods in the presence of strong acid or base. In contrast, displacing the chloro group on the pyridine ring typically requires more energy (e.g., elevated temperatures).

Q3: How does the 6-(trifluoromethyl) group influence the stability of the molecule?

The trifluoromethyl (CF₃) group plays a critical electronic role. It is a powerful electron-withdrawing group. This has two main consequences:

  • Increased Ester Reactivity: The CF₃ group's electron-withdrawing effect is transmitted through the pyridine ring, making the carbonyl carbon of the methyl ester more electrophilic and thus more susceptible to nucleophilic attack during hydrolysis.

  • Activation of the Chloro Group: The CF₃ group also enhances the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic aromatic substitution compared to a pyridine ring without this substituent.

Despite activating both sites, kinetic factors and typical reaction conditions usually favor ester hydrolysis as the primary and faster degradation pathway.

Q4: What are the expected primary degradation products I should look for?

Based on the lability of the functional groups, the two most likely degradation products are:

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 280566-45-2): Formed via hydrolysis of the methyl ester.

  • Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate: Formed via nucleophilic substitution of the chloro group.

Under harsh, prolonged stress conditions, it is conceivable to observe the formation of 2-hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8) , a product of both hydrolysis and substitution.

Q5: What are the recommended storage conditions for this compound to ensure long-term stability?

To minimize degradation, the compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential reactions with atmospheric moisture. Avoid storage in aqueous solutions, especially those with acidic or basic pH, for extended periods. A study on the related compound methylnicotinate showed slow hydrolysis in aqueous solution over time, forming nicotinic acid.

Troubleshooting Guide

Issue: I see an unexpected peak in my HPLC/LC-MS analysis after performing a reaction. Could it be a degradant?

Yes, this is a common scenario. If your reaction was run in acidic or basic aqueous media, or during an aqueous workup, degradation is possible.

Troubleshooting Steps:

  • Check the Mass: If using LC-MS, check the mass of the unexpected peak. Does it correspond to the molecular weight of 2-Chloro-6-(trifluoromethyl)nicotinic acid (approx. 225.55 g/mol ) or Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate ?

  • Run a Control: Subject a small sample of your starting material to the reaction/workup conditions (solvent, temperature, pH) but without other reagents. Analyze the output by HPLC. If the peak appears, it confirms it is a degradation product.

  • Co-injection: If you have a standard of the suspected degradation product, perform a co-injection with your sample. If the peak area increases without the appearance of a new peak, it confirms the identity.

Issue: My reaction yield is consistently low. Could instability of the starting material be the cause?

Absolutely. If your starting material has been improperly stored or is subjected to harsh conditions during the reaction setup, partial degradation can occur before your reaction even begins, leading to lower yields.

Troubleshooting Steps:

  • Assess Purity Before Use: Always run a purity check (e.g., HPLC, NMR) on your starting material before setting up a large-scale reaction, especially if the container has been opened previously.

  • Review Reaction Conditions: Are you using a strong base or acid in a protic solvent? Are elevated temperatures involved? Consider if the conditions are harsh enough to cause significant degradation over the reaction time. Forced degradation studies can help determine the compound's lability under your specific conditions.

  • Modify Procedure: If degradation is suspected, consider changing the reaction conditions. For example, use a non-nucleophilic organic base instead of an aqueous inorganic base, or perform the reaction at a lower temperature.

Experimental Protocols & Methodologies

These protocols are designed as a starting point for conducting forced degradation studies, as recommended by ICH guidelines, to understand the stability profile of your molecule.

Diagram: Potential Degradation Pathways

G start This compound prod1 2-Chloro-6-(trifluoromethyl)nicotinic Acid (Ester Hydrolysis Product) start->prod1  Acid (H₃O⁺) or  Base (OH⁻), H₂O (Primary Pathway) prod2 Methyl 2-Hydroxy-6-(trifluoromethyl)nicotinate (Substitution Product) start->prod2  Base (OH⁻), H₂O, Δ (Secondary Pathway)

Caption: Primary and secondary degradation pathways under hydrolytic stress.

Protocol 1: Forced Hydrolysis Study (Acidic Conditions)

Causality: This protocol uses acid and heat to accelerate the hydrolysis of the ester functional group, allowing for the rapid identification of the resulting carboxylic acid degradant.

  • Reagent Preparation: Prepare a 0.1 M solution of hydrochloric acid (HCl) in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Accurately weigh and dissolve this compound in the acidic solution to a final concentration of ~1 mg/mL.

  • Control Sample: Prepare a "time zero" sample by immediately neutralizing an aliquot of the solution with an equal volume of 0.1 M sodium hydroxide (NaOH) and diluting with mobile phase for analysis.

  • Stress Condition: Heat the remaining solution in a sealed vial at 60°C for 24 hours. Safety Note: Ensure the vial is properly sealed to handle pressure buildup.

  • Sampling & Analysis: After 24 hours, cool the sample to room temperature. Neutralize an aliquot with 0.1 M NaOH and analyze by a stability-indicating HPLC method (see Protocol 3). Compare the chromatogram to the "time zero" sample to identify degradation products. Aim for 5-20% degradation of the parent compound. Adjust stress time or temperature if degradation is outside this range.

Protocol 2: Forced Hydrolysis Study (Basic Conditions)

Causality: This protocol uses a base to induce saponification of the ester, which is typically faster than acid hydrolysis, and can also promote nucleophilic substitution of the chloro group at higher temperatures.

  • Reagent Preparation: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Dissolve the compound in the basic solution to a final concentration of ~1 mg/mL.

  • Control Sample: Immediately neutralize an aliquot with an equal volume of 0.1 M HCl for a "time zero" analysis.

  • Stress Condition: Maintain the solution at room temperature and take aliquots at various time points (e.g., 2, 8, 24 hours), as base-catalyzed hydrolysis can be rapid. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Sampling & Analysis: At each time point, neutralize the aliquot with 0.1 M HCl and analyze by HPLC. Proper neutralization is critical to prevent damage to the HPLC column's silica stationary phase.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stress Reagent (e.g., 0.1 M HCl) B Prepare 1 mg/mL Sample Solution A->B C Incubate at Specified Temp/Time (e.g., 60°C, 24h) B->C D Quench/Neutralize Sample Aliquot C->D E Analyze via Stability-Indicating HPLC-UV/MS D->E F Quantify Degradants & Assess Mass Balance E->F

Caption: Workflow for a typical forced degradation experiment.

Protocol 3: Stability-Indicating HPLC-UV Method

Causality: A stability-indicating method is crucial as it must be able to resolve the parent compound from all potential degradation products, ensuring accurate quantification. Reverse-phase HPLC is ideal for this type of analysis.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure sharp peaks for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds from the C18 stationary phase.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% BA gradient is necessary to elute the parent compound and potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 265 nmAromatic pyridine systems typically have strong UV absorbance in this region. A PDA detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration and detector sensitivity.

"regioselectivity issues in the synthesis of trifluoromethylpyridines"

Author: BenchChem Technical Support Team. Date: January 2026

< . Technical Support Center: Regioselectivity in Trifluoromethylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of regioselectivity in the synthesis of trifluoromethylpyridines. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies, detailed protocols, and a deeper understanding of the mechanistic principles governing these critical reactions.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis of trifluoromethylpyridines.

I. Issues with Direct C-H Trifluoromethylation

Question 1: My direct C-H trifluoromethylation of pyridine is giving me a mixture of 2-, 3-, and 4-substituted isomers with poor regioselectivity. How can I improve this?

Answer:

This is a common challenge due to the high reactivity of the trifluoromethyl radical, which often leads to a lack of selectivity.[1][2] The electron-deficient nature of the pyridine ring itself complicates predictable substitution patterns. To address this, several strategies can be employed to enhance regioselectivity:

  • Strategy 1: N-Activation of the Pyridine Ring. Activating the pyridine nitrogen can significantly direct the regioselectivity of the trifluoromethylation.

    • N-Oxide Formation: Conversion of the pyridine to its N-oxide derivative can direct trifluoromethylation to the C2 and C4 positions. However, this method can sometimes still yield mixtures and requires a subsequent deoxygenation step.

    • N-Methylpyridinium Salt Strategy: A highly effective method involves the formation of an N-methylpyridinium salt. This strategy has been shown to provide excellent regioselectivity for C2-H trifluoromethylation.[3][4] The reaction typically proceeds via a nucleophilic trifluoromethylation mechanism.[1][3][4]

  • Strategy 2: Innate C-H Trifluoromethylation with Langlois' Reagent. For certain heterocycles, including pyridines, using sodium trifluoromethanesulfinate (Langlois' reagent) in combination with an oxidant like tert-butyl hydroperoxide (TBHP) can provide good results.[5][6] This method often proceeds through a radical mechanism, and the regioselectivity can be influenced by the electronic properties of the substituents on the pyridine ring.[5]

  • Strategy 3: Photoredox Catalysis. Visible-light photoredox catalysis offers a mild and often highly regioselective method for trifluoromethylation.[7] Using a suitable photocatalyst and a trifluoromethyl source like triflyl chloride, you can achieve C-H trifluoromethylation with selectivity often dictated by the position of highest electron density or steric accessibility.[7]

Question 2: I am trying to achieve C3-trifluoromethylation of a pyridine, but my reactions consistently yield the C2 and C4 isomers. What methods are specific for the C3 position?

Answer:

Trifluoromethylation at the C3 position of pyridine is notoriously challenging due to the electronic properties of the ring.[2] However, a novel strategy involving nucleophilic activation of the pyridine ring has been developed to specifically target this position.[2][8][9]

This method involves a two-step, one-pot procedure:

  • Hydrosilylation: The pyridine derivative is first activated through hydrosilylation, forming an N-silyl enamine intermediate.[8][9]

  • Electrophilic Trifluoromethylation: The resulting enamine is then reacted with an electrophilic trifluoromethylating agent, such as a Togni reagent, to introduce the CF3 group at the C3 position.[2][8][9] This is followed by an oxidation step to restore the aromaticity of the pyridine ring.[2]

This approach has demonstrated high regioselectivity for the C3 position and is applicable to a range of pyridine and quinoline derivatives.[2][8][9]

.

G cluster_0 C3-Selective Trifluoromethylation Workflow Pyridine Pyridine Derivative Hydrosilylation Hydrosilylation (e.g., MePhSiH2, B(C6F5)3) Pyridine->Hydrosilylation Enamine N-Silyl Enamine Intermediate Hydrosilylation->Enamine Electrophilic_CF3 Electrophilic Trifluoromethylation (e.g., Togni Reagent) Enamine->Electrophilic_CF3 Trifluoromethylated_Intermediate Trifluoromethylated Enamine Intermediate Electrophilic_CF3->Trifluoromethylated_Intermediate Oxidation Oxidation (e.g., DDQ) Trifluoromethylated_Intermediate->Oxidation Product 3-Trifluoromethylpyridine Oxidation->Product

Caption: Workflow for C3-selective trifluoromethylation of pyridines.

II. Issues with Pre-functionalized Pyridines

Question 3: I am performing a Suzuki-Miyaura reaction on 2,6-dichloro-3-(trifluoromethyl)pyridine with an arylboronic acid, but I am getting a mixture of products. How can I control the site-selectivity?

Answer:

In the case of 2,6-dichloro-3-(trifluoromethyl)pyridine, the electronic effect of the trifluoromethyl group plays a crucial role in determining the regioselectivity of the Suzuki-Miyaura reaction. The electron-withdrawing nature of the CF3 group deactivates the adjacent C2 position more than the C6 position. Consequently, the cross-coupling reaction preferentially occurs at the more sterically hindered but electronically favored C2 position.[10]

To achieve high site-selectivity for the formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine, you can use one equivalent of the arylboronic acid.[10] Interestingly, these reactions can often proceed efficiently without the need for phosphane ligands.[10] For the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines with two different aryl groups, a one-pot reaction with sequential addition of two different arylboronic acids can be employed.[10]

Data Summary: Regioselectivity in Suzuki-Miyaura Reaction

SubstrateArylboronic Acid (equiv.)Major ProductReference
2,6-dichloro-3-(trifluoromethyl)pyridine12-aryl-6-chloro-3-(trifluoromethyl)pyridine[10]
2,6-dichloro-3-(trifluoromethyl)pyridine22,6-diaryl-3-(trifluoromethyl)pyridine[10]
III. Choosing the Right Trifluoromethylating Reagent

Question 4: There are many trifluoromethylating reagents available (Umemoto, Togni, Langlois, etc.). How do I choose the most appropriate one for my specific pyridine substrate?

Answer:

The choice of the trifluoromethylating reagent is critical and depends on the desired reaction mechanism (electrophilic, nucleophilic, or radical) and the electronic properties of your pyridine substrate.

.

G cluster_0 Reagent Selection Guide Substrate Pyridine Substrate Electron_Rich Electron-Rich Pyridine Substrate->Electron_Rich Electron_Deficient Electron-Deficient Pyridine Substrate->Electron_Deficient Electrophilic Electrophilic Reagents (Umemoto, Togni) Electron_Rich->Electrophilic Radical Radical Reagents (Langlois) Electron_Deficient->Radical Nucleophilic Nucleophilic Activation + Electrophilic Reagent Electron_Deficient->Nucleophilic

Caption: Decision tree for selecting a trifluoromethylating reagent.

  • For Electron-Rich Pyridines or Activated Intermediates:

    • Umemoto's Reagents: These are powerful electrophilic trifluoromethylating agents suitable for reacting with nucleophiles.[11][12] They are effective for the trifluoromethylation of silyl enol ethers derived from pyridones, for example.[11]

    • Togni's Reagents: These hypervalent iodine(III)-CF3 reagents are also excellent electrophilic trifluoromethylating agents that react under mild conditions with a variety of carbon- and heteroatom-centered nucleophiles.[11][13][14] They are particularly useful in the C3-selective trifluoromethylation of pyridines following hydrosilylation.[2]

  • For Electron-Deficient Pyridines:

    • Langlois' Reagent (Sodium Trifluoromethanesulfinate): This reagent is a source of the trifluoromethyl radical and is particularly effective for the trifluoromethylation of electron-deficient heterocycles.[5][15][16] The reaction is typically initiated by an oxidant.[16]

  • For Direct C-H Trifluoromethylation with High Regioselectivity:

    • Trifluoroacetic Acid (TFA) with N-Activation: In combination with an N-methylpyridinium salt activation strategy, TFA can serve as an inexpensive and readily available trifluoromethyl source for highly regioselective C2-trifluoromethylation.[1][4]

Experimental Protocol: C2-Selective Trifluoromethylation of Pyridine via N-Methylpyridinium Salt [3][4]

  • Formation of the N-Methylpyridinium Iodide Salt: To a solution of the pyridine derivative in a suitable solvent (e.g., acetonitrile), add methyl iodide. Stir the reaction mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (typically monitored by TLC or LC-MS). Isolate the salt by filtration or evaporation of the solvent.

  • Trifluoromethylation: In a reaction vessel, combine the N-methylpyridinium iodide salt, trifluoroacetic acid, and silver carbonate in N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture under the optimized conditions (e.g., specific temperature and time as determined by initial scouting experiments).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-trifluoromethylpyridine.

Frequently Asked Questions (FAQs)

Q1: Can I use photoredox catalysis for the trifluoromethylation of complex, late-stage drug intermediates? A1: Yes, one of the major advantages of photoredox catalysis is its mild reaction conditions, which makes it highly suitable for late-stage functionalization of complex molecules.[7] The high functional group tolerance allows for the trifluoromethylation of biologically active molecules with minimal side reactions.[7]

Q2: Are there any safety concerns with Togni's reagents? A2: Yes, while highly effective, Togni's reagent II is known to be metastable and can undergo strong exothermic decomposition upon heating above its melting point.[14] It can also react violently with strong acids, bases, and reducing agents.[14] It is crucial to handle this reagent with appropriate safety precautions and to be aware of its potential hazards.

Q3: What are the main synthetic routes to trifluoromethylpyridines besides direct trifluoromethylation? A3: Besides direct C-H trifluoromethylation, there are two other major strategies for synthesizing trifluoromethylpyridines:

  • Building from Trifluoromethylated Precursors: This involves constructing the pyridine ring from smaller building blocks that already contain the trifluoromethyl group.[17] Common starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[17][18] Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles is another powerful method in this category.[19]

  • Halogen Exchange: This traditional method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange reaction (e.g., using HF or SbF3) to replace the chlorine atoms with fluorine.[17]

Q4: How does the presence of other substituents on the pyridine ring affect the regioselectivity of trifluoromethylation? A4: The electronic and steric properties of existing substituents have a profound impact on the regioselectivity. Electron-donating groups tend to activate the ring towards electrophilic attack and can direct substitution to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and can direct incoming groups to the meta position. Steric hindrance from bulky substituents can also block certain positions, favoring reaction at less hindered sites.

References

Technical Support Center: Degradation Pathways of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of a Novel Nicotinate

Welcome to the technical support guide for Methyl 2-Chloro-6-(trifluoromethyl)nicotinate. As researchers and drug development professionals, understanding the stability and degradation profile of a molecule is critical for predicting its environmental fate, metabolic profile, and shelf-life.

It is important to note that while extensive research exists on the degradation of pesticides and nicotinate derivatives, specific peer-reviewed studies detailing the complete degradation pathways of this compound are not widely available in the public domain. Therefore, this guide is constructed based on established principles of chemical degradation, drawing analogies from structurally similar compounds. We will proceed by examining the molecule's key functional groups: the methyl ester, the chloro-substituted pyridine ring, and the trifluoromethyl group. This approach allows us to predict likely degradation pathways and troubleshoot common experimental challenges.

The primary degradation routes for a compound of this nature are hydrolysis, photolysis, and microbial degradation.[1] Each of these pathways is influenced by a variety of environmental factors such as pH, temperature, light, and microbial activity.[2][3]

Predicted Degradation Pathways

The structure of this compound suggests several potential points of transformation. The most labile group is the methyl ester, which is susceptible to hydrolysis. The chloro-substituent on the pyridine ring is a secondary site for potential nucleophilic substitution or reductive dechlorination, though typically less reactive than the ester. The trifluoromethyl group is generally highly stable.

G cluster_0 Primary Degradation: Hydrolysis Parent Methyl 2-Chloro-6- (trifluoromethyl)nicotinate Acid 2-Chloro-6-(trifluoromethyl)nicotinic acid (Major Product) Parent->Acid H₂O (Acidic, Basic, or Enzymatic) Dechlorinated Methyl 6-(trifluoromethyl)nicotinate (Minor Product) Parent->Dechlorinated Methanol Methanol RingCleavage Ring Cleavage Products (Under harsh conditions) Acid->RingCleavage Photolytic/Microbial Oxidation

Caption: Predicted degradation pathways for this compound.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during your degradation studies.

Part 1: Hydrolysis Experiments

Hydrolysis is often the most significant abiotic degradation pathway for esters. The reaction involves the cleavage of the ester bond to yield the parent carboxylic acid and methanol.[4][5] This process can be catalyzed by acid, base, or enzymes.[6][7]

Q1: My observed hydrolysis rate is significantly faster or slower than anticipated. What are the likely causes?

A1: Several factors can dramatically influence hydrolysis rates. Consider the following:

  • pH of the Medium: Ester hydrolysis is typically slowest near neutral pH and accelerates under both acidic and basic conditions. Ensure your buffer system is robust and the pH is stable throughout the experiment. Even small shifts in pH can alter the rate constant by an order of magnitude.[7]

  • Temperature: As a general rule, the rate of chemical reactions, including hydrolysis, doubles for every 10°C (or 50°F) increase in temperature.[2] Verify that your temperature-controlled baths or incubators are accurately calibrated.[4]

  • Autocatalysis: The product of the hydrolysis is 2-Chloro-6-(trifluoromethyl)nicotinic acid. In a weakly buffered or unbuffered solution, the production of this acidic degradant can lower the solution's pH, thereby catalyzing further hydrolysis.[8] This results in a sigmoidal degradation curve rather than simple first-order kinetics. If you observe an accelerating rate, autocatalysis is a likely cause.

  • Buffer Interaction: While essential for pH control, some buffer species can actively participate in the reaction as nucleophiles, leading to an artificially high hydrolysis rate. Consider using non-nucleophilic buffers if you suspect this is an issue.

Q2: I am seeing an unexpected peak in my HPLC analysis that appears early and then disappears. What could it be?

A2: This could be an impurity in your starting material or a highly unstable intermediate. However, a common scenario in nicotinate chemistry involves the formation of a temporary intermediate. Under certain conditions, particularly with enzymatic hydrolysis, the binding of the ester to the enzyme can be a multi-step process.[6] Always characterize your starting material thoroughly (purity >98%) before initiating kinetic studies.

Q3: How can I design a definitive experiment to confirm pH-dependent hydrolysis?

A3: A standard experimental design involves conducting the study at three different pH values, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (basic), following regulatory guidelines (e.g., EPA OCSPP 835.2120).

Parameter Recommendation Rationale
Temperature 25°C ± 1°CStandard condition for comparability.
Buffers Sterile, 0.01 M buffersMaintain constant pH without catalytic interference.
Controls Sterile, light-protectedTo isolate hydrolysis from microbial or photolytic degradation.
Sampling At least 6 time pointsTo accurately model the degradation curve and calculate half-life.
Analysis HPLC-UV or LC-MSFor quantification of parent and identification of degradants.
Part 2: Photodegradation Experiments

Photodegradation, or photolysis, involves the breakdown of a molecule by light energy. This can occur through direct absorption of photons by the molecule or indirect processes involving photosensitizers in the medium.[9]

Q1: My compound shows no degradation when exposed to a UV lamp. Why might this be?

A1: Lack of photodegradation can stem from several factors:

  • Wavelength Mismatch: The compound must absorb light at the wavelengths emitted by your lamp. Run a UV-Vis spectrum of your compound to determine its absorption maximum (λ-max). If your lamp's output does not overlap with the compound's absorbance spectrum, no direct photolysis will occur.[9]

  • Solvent Effects: The solvent can quench the excited state of the molecule, preventing degradation. Studies in different solvents (e.g., pure water vs. acetonitrile-water) can help elucidate this.

  • Quantum Yield: The quantum yield is the efficiency with which absorbed light leads to a chemical change. Some molecules are highly efficient at dissipating absorbed energy through non-destructive pathways (heat, fluorescence), resulting in a low quantum yield and slow degradation.

  • Absence of Photosensitizers: In natural waters, dissolved organic matter can act as a photosensitizer, initiating indirect photolysis.[9] If you are working in highly purified water, you are only measuring direct photolysis, which may be slow. Consider adding a known sensitizer like nitrate or humic acids to investigate indirect pathways.

Q2: My dark control shows significant degradation. What does this mean?

A2: This is a critical finding. It indicates that other degradation processes, such as hydrolysis or microbial degradation, are occurring simultaneously. The rate of degradation in the dark control must be subtracted from the rate observed in the light-exposed samples to determine the true photodegradation rate. If the dark control degradation is rapid, you must first address those stability issues (e.g., by adjusting pH, using sterile conditions) before a valid photolysis study can be conducted.

Part 3: Microbial Degradation Experiments

Biodegradation is the breakdown of organic matter by microorganisms. It is a key process in the environmental fate of many agrochemicals and pharmaceuticals.[10][11]

Q1: I've inoculated my media with soil microbes, but I'm not seeing any degradation of the compound. What should I troubleshoot?

A1: This is a common challenge in biodegradation studies.

  • Acclimation Period: Microbes may require a lag phase to acclimate to the new substrate and induce the necessary enzymes for degradation. This can take days or even weeks.

  • Toxicity: The concentration of your compound may be too high, leading to toxic or inhibitory effects on the microbial population.[12] Try running the experiment with a range of lower concentrations.

  • Lack of Co-metabolism: Some compounds cannot serve as a sole carbon source for microbes. Their degradation may require the presence of another, more easily metabolized substrate (a phenomenon known as co-metabolism).[13] Ensure your medium contains a primary carbon source if you suspect this is the case.

  • Sterile Controls are Key: A parallel experiment using a sterilized control (e.g., autoclaved or sodium azide-treated soil/water) is mandatory. Degradation observed in the active sample but not in the sterile control provides definitive evidence of microbial action.

Q2: What is the most likely initial step in the microbial degradation of this compound?

A2: The most probable first step is the enzymatic hydrolysis of the methyl ester bond by microbial esterases to form 2-Chloro-6-(trifluoromethyl)nicotinic acid.[11] This is a common detoxification pathway for xenobiotics containing ester linkages, as it increases the polarity of the molecule, facilitating further breakdown or excretion. Subsequent steps would likely involve hydroxylation and cleavage of the pyridine ring.[12]

Experimental Protocols

Protocol: Standard Hydrolysis Kinetics Study

This protocol provides a framework for determining the hydrolysis rate of the title compound.

Caption: General workflow for a hydrolysis kinetics study.

  • Preparation: Prepare sterile 0.01 M aqueous buffers at pH 4, 7, and 9. Prepare a concentrated stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

  • Incubation: In triplicate for each pH, spike the buffer solutions with the stock solution to a final concentration of 1-10 µg/mL, ensuring the organic solvent is <1% of the total volume. Include triplicate dark controls at each pH. Incubate all samples at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each replicate.

  • Analysis: Immediately analyze the samples by a validated reverse-phase HPLC method with UV or MS detection to quantify the concentration of the parent compound.

  • Calculation: Plot the natural log of the concentration versus time. The slope of the resulting line is the negative of the pseudo-first-order rate constant (k). The half-life (t½) is calculated as 0.693/k.[14]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-(Trifluoromethyl)nicotinate Scaffold

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance biological activity and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1] When appended to a pyridine ring, as in the case of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate, it creates a versatile building block for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this scaffold, offering insights into their potential as herbicides, insecticides, and fungicides.

This compound serves as a key intermediate, with the chlorine atom at the 2-position providing a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The trifluoromethyl group at the 6-position significantly influences the electronic properties of the pyridine ring, impacting the reactivity of the molecule and the biological activity of its derivatives.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of derivatives from this compound are not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) by examining related compounds. The following sections compare the herbicidal, insecticidal, and fungicidal activities of analogous trifluoromethyl-substituted pyridine derivatives.

Herbicidal Activity: Targeting Plant-Specific Pathways

Derivatives of 6-(trifluoromethyl)nicotinic acid have shown significant promise as herbicides. The mode of action often involves the inhibition of essential plant enzymes. For instance, flupyrsulfuron-methyl, a sulfonylurea herbicide, contains a 2-amino-6-(trifluoromethyl)pyridine moiety and acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.

Derivative Class Target Organism Activity Metric (e.g., IC50, GR50) Reference Compound Key Structural Features
SulfonylureasBroadleaf weeds, grassesVaries with specific structureFlupyrsulfuron-methylSulfonylurea linkage at the 2-position
N-Aryl NicotinamidesMonocotyledonous weedsIC50 values in the low µM rangeN/AAryl amide at the 3-position
Pyridyl EthersGrassesVaries with specific structureFluazifop-butyl (related structure)Aryloxyphenoxypropionate at the 2-position

This table is illustrative and based on data from related compound classes. Specific values for derivatives of this compound would require dedicated experimental evaluation.

The trifluoromethyl group in these herbicidal derivatives is crucial for their activity. It enhances their lipophilicity, facilitating absorption by the plant, and can increase their binding affinity to the target enzyme. The nature of the substituent introduced at the 2-position by displacing the chlorine atom dramatically influences the spectrum of weeds controlled and the potency of the herbicide.

Insecticidal Activity: Neuroactive and Growth-Regulating Properties

Nicotinic acid derivatives have a long history in insecticide development, with many acting as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. The trifluoromethyl group can enhance the neurotoxic effects of these compounds.

Derivative Class Target Organism Activity Metric (e.g., LC50, LD50) Reference Compound Key Structural Features
Neonicotinoid AnalogsSucking insects (e.g., aphids)Varies with specific structureImidacloprid (related class)Heterocyclic amine at the 2-position
Nicotinoyl HydrazonesVarious insect pestsVaries with specific structureN/AHydrazone linkage at the 3-position

This table is illustrative and based on data from related compound classes. Specific values for derivatives of this compound would require dedicated experimental evaluation.

The development of insect resistance to existing insecticides necessitates the discovery of new chemical entities. The 6-(trifluoromethyl)nicotinate scaffold offers a promising starting point for the design of novel insecticides with potentially different modes of action or improved efficacy against resistant strains.

Fungicidal Activity: Disrupting Fungal Growth and Development

Nicotinamide derivatives have emerged as a significant class of fungicides. Boscalid, a commercial fungicide, contains a nicotinamide core and functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.

Derivative Class Target Organism Activity Metric (e.g., MIC, EC50) Reference Compound Key Structural Features
NicotinamidesVarious fungal pathogensMIC values in the µg/mL rangeBoscalid (related structure)Substituted aniline at the 2-position
Thiophene-containing NicotinamidesCucumber downy mildewEC50 values in the low mg/L rangeN/AThiophene amide at the 3-position

This table is illustrative and based on data from related compound classes. Specific values for derivatives of this compound would require dedicated experimental evaluation.

The fungicidal activity of these derivatives is highly dependent on the nature of the substituent at the 2-position. Structure-activity relationship studies on related compounds have shown that lipophilicity and the electronic properties of the substituent play a critical role in determining the antifungal potency and spectrum.

Experimental Protocols: A Framework for Evaluation

To facilitate the discovery and development of novel bioactive compounds from the this compound scaffold, standardized and robust biological assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Herbicidal Activity Assay (Whole-Plant Bioassay)

This protocol is designed to assess the pre- and post-emergence herbicidal activity of test compounds.

1. Plant Material and Growth Conditions:

  • Select a range of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Avena fatua, Amaranthus retroflexus, Chenopodium album).

  • Sow seeds in pots containing a standardized soil mix.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

2. Compound Application:

  • Pre-emergence: Apply the test compound, dissolved in a suitable solvent and diluted to the desired concentrations, to the soil surface immediately after sowing.

  • Post-emergence: Apply the test compound to the foliage of plants at the 2-4 leaf stage using a laboratory sprayer to ensure uniform coverage.

3. Evaluation:

  • Assess herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Use a visual rating scale (0-100%, where 0 = no effect and 100 = complete kill) to score phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

  • Determine the GR50 value (the concentration of compound that causes a 50% reduction in plant growth) for quantitative comparison.

Workflow for Herbicidal Activity Screening

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Select Weed Species B Sow Seeds A->B D Pre-emergence Application B->D F Grow Plants in Controlled Environment B->F C Prepare Test Compound Solutions C->D E Post-emergence Application C->E G Visual Assessment (7, 14, 21 DAT) D->G E->G F->E H Determine GR50 Values G->H

Caption: Workflow for pre- and post-emergence herbicidal activity testing.

Insecticidal Activity Assay (Contact and Ingestion Bioassays)

This protocol outlines methods to evaluate the insecticidal activity of test compounds against a target insect pest.

1. Insect Rearing:

  • Maintain a healthy and uniform colony of the target insect species (e.g., Myzus persicae (aphids), Spodoptera frugiperda (fall armyworm)).

  • Rear insects on their natural host plants or an artificial diet under controlled environmental conditions.

2. Bioassays:

  • Topical Application (Contact Toxicity):

    • Anesthetize adult or larval insects with CO2.

    • Apply a small, precise volume (e.g., 1 µL) of the test compound solution in acetone to the dorsal thorax of each insect using a micro-applicator.

    • Include a solvent-only control group.

  • Leaf-Dip Bioassay (Contact and Ingestion Toxicity):

    • Dip leaves of the host plant in the test compound solutions for a set time (e.g., 10 seconds).

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish with a known number of insects.

3. Evaluation:

  • Record insect mortality at specified time points (e.g., 24, 48, and 72 hours after treatment).

  • Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.

Decision Tree for Insecticidal Bioassay Selection

Insecticidal_Assay_Selection A Primary Mode of Action? B Contact Toxin A->B Contact C Stomach Poison A->C Ingestion D Topical Application B->D E Leaf-Dip Bioassay B->E C->E F Artificial Diet Bioassay C->F

Caption: Decision tree for selecting an appropriate insecticidal bioassay.

Fungicidal Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

1. Fungal Strains and Media:

  • Use a panel of relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Candida albicans).

  • Culture fungi on an appropriate agar medium (e.g., Potato Dextrose Agar).

  • Prepare a standardized inoculum suspension in a suitable broth (e.g., RPMI-1640).

2. Assay Procedure:

  • Serially dilute the test compound in the broth in a 96-well microtiter plate.

  • Add the fungal inoculum to each well.

  • Include positive (fungus with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature for 24-72 hours.

3. Evaluation:

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.

  • For fungicidal versus fungistatic activity, an aliquot from the wells with no visible growth can be plated on agar to determine the Minimum Fungicidal Concentration (MFC).

Workflow for In Vitro Fungicidal Activity Assay

Fungicidal_Assay_Workflow A Prepare Fungal Inoculum C Inoculate Wells A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate at Optimal Temperature C->D E Determine MIC (Visual or Spectrophotometric) D->E F Determine MFC (Plating on Agar) E->F

Caption: Workflow for determining MIC and MFC of antifungal compounds.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new and effective agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group is a key determinant of biological activity, and the reactive chlorine atom at the 2-position allows for extensive chemical diversification.

While this guide has provided a comparative overview based on related structures and detailed experimental protocols for biological evaluation, there is a clear need for further research to synthesize and screen a diverse library of derivatives directly from this compound. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead compounds with superior performance characteristics. The combination of rational design, efficient synthesis, and robust biological screening, as outlined in this guide, will undoubtedly accelerate the discovery of next-generation bioactive molecules.

References

A Comparative Guide to Methyl 2-Chloro-6-(trifluoromethyl)nicotinate and Other Nicotinic Acid Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate with a selection of other nicotinic acid analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships and potential applications of this important class of compounds.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine carboxylic acid that has long been a cornerstone in both nutrition and pharmacology.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications as lipid-lowering agents, vasodilators, anti-inflammatory molecules, and antimicrobial agents.[3][4][5][6] The pyridine ring of nicotinic acid serves as a versatile scaffold, allowing for substitutions that can fine-tune the molecule's physicochemical properties and biological targets. This guide focuses on a specific analog, this compound, and compares its profile with other nicotinic acid derivatives to illuminate the impact of structural modifications on their activity.

In Focus: this compound

This compound is a halogenated derivative of nicotinic acid methyl ester. The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position significantly influences its electronic and steric properties, making it a valuable building block in medicinal chemistry.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis Overview: The synthesis of this compound and its parent acid, 2-Chloro-6-(trifluoromethyl)nicotinic acid, can be achieved through various synthetic routes, often involving the construction of the substituted pyridine ring followed by esterification. One common method involves the catalytic reduction of a precursor like 2-chloro-6-trifluoromethyl nicotinic acid.[7]

Comparative Analysis with Other Nicotinic Acid Analogs

To understand the unique properties of this compound, it is essential to compare it with other analogs bearing different substituents. This section will explore the structure-activity relationships governing their physicochemical properties and biological activities.

Physicochemical Properties

The nature and position of substituents on the nicotinic acid scaffold dramatically alter key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility. These properties, in turn, influence the pharmacokinetic and pharmacodynamic profiles of the compounds.

CompoundStructureMolecular Weight ( g/mol )Predicted logPPredicted pKa
This compound 2-Cl, 6-CF₃, 3-COOCH₃239.58[8]2.3[9]N/A (Ester)
Nicotinic Acid 3-COOH123.11[2]0.36[10]4.75[10]
Nicotinamide 3-CONH₂122.12[11]-0.37[12]3.35 (conjugate acid)[11]
Methyl Nicotinate 3-COOCH₃137.141.1N/A (Ester)
2-Chloronicotinic Acid 2-Cl, 3-COOH157.551.42.6
6-Methylnicotinic Acid 6-CH₃, 3-COOH137.140.95.1

Predicted values are based on computational models and may vary from experimental data.

The electron-withdrawing nature of the chlorine and trifluoromethyl groups in this compound is expected to increase its lipophilicity compared to the parent methyl nicotinate. This increased lipophilicity can enhance membrane permeability, a crucial factor for bioavailability and cellular uptake.

Biological Activity Profiles

The diverse biological activities of nicotinic acid analogs are a direct consequence of their varied structural features. Below, we compare the potential biological activities of our lead compound with other analogs, drawing upon published research in the areas of anti-inflammatory and antimicrobial action.

Anti-inflammatory Activity:

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[3][13][14] This activity is often mediated through the GPR109A receptor and can involve the suppression of pro-inflammatory cytokines.[15] The anti-inflammatory potential of novel nicotinic acid derivatives is a burgeoning area of research.[4]

Compound/Analog ClassBiological EffectKey FindingsReference
Nicotinic AcidAnti-inflammatoryReduces expression of pro-inflammatory chemokines.[14][14]
Phenyl-substituted Nicotinic AcidsAnalgesic and Anti-inflammatoryCertain derivatives showed significant dual anti-inflammatory and analgesic profiles.[4][4]
Ibuprofen-Nicotinic Acid ConjugatesAnti-inflammatoryExhibited significant anti-inflammatory activity with improved gastric safety profiles compared to ibuprofen alone.[3][3]

While specific anti-inflammatory data for this compound is not extensively published, its structural features suggest it could be a candidate for investigation in this area. The lipophilic and electron-withdrawing substituents may influence its interaction with biological targets involved in the inflammatory cascade.

Antimicrobial Activity:

The pyridine scaffold is present in many antimicrobial agents. Modifications to the nicotinic acid structure can lead to compounds with significant antibacterial and antifungal activity.[5][6]

Compound/Analog ClassBiological EffectKey FindingsReference
Pyridine-containing Azetidin-2-onesAntimicrobialShowed mild to moderate activity against various bacterial and fungal strains.[5][5]
Substituted Benzylidenehydrazinylpyridinium DerivativesAntibacterial and AntifungalDerivatives with longer side chains on the pyridinium nitrogen showed increased activity.[6][6]
2-Amino-5-substituted PyridinesFungicidal and BactericidalThe position and nature of the substituent significantly impacted the antimicrobial potency.[16][16]

The combination of a halogen and a trifluoromethyl group in this compound suggests potential for antimicrobial activity, as halogenated and fluorinated organic compounds are known to exhibit such properties.

Experimental Protocols

To facilitate further research and comparison, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological activities discussed.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on enzyme activity, which can be adapted for various enzymes.[17][18]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Buffer & Solutions B Dilute Enzyme A->B C Prepare Inhibitor Dilutions B->C D Pre-incubate Enzyme with Inhibitor C->D E Initiate Reaction with Substrate D->E F Monitor Reaction Progress E->F G Data Analysis (e.g., IC₅₀ determination) F->G

References

Efficacy of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological efficacy of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate, placing it in context with structurally related compounds and established commercial alternatives. Due to a lack of publicly available, direct experimental data on this compound, this guide will leverage data from its close structural analog, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, to infer its potential activity and provide a scientifically grounded comparison. This analysis is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Introduction to this compound and its Analogs

This compound is a halogenated pyridine carboxylic acid derivative. The pyridine ring is a common scaffold in biologically active molecules, and the presence of a trifluoromethyl group can significantly enhance efficacy and metabolic stability. While this specific methyl ester is commercially available for research purposes, its biological activity profile is not extensively documented in peer-reviewed literature.

To provide a meaningful evaluation, we will draw comparisons with a closely related amide derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide , for which herbicidal activity data is available. This comparison is based on the principle of bioisosterism, where the ester and amide functionalities can exhibit similar biological activities. We will also compare its potential efficacy against two widely used commercial herbicides, Clomazone and Propanil , which have different modes of action.

Comparative Herbicidal Efficacy

The herbicidal potential of these compounds has been evaluated against common indicator plant species in laboratory settings. The following data, summarized from a study by Yu et al. (2021), provides a basis for comparing the efficacy of the nicotinamide analog and commercial standards against Lemna paucicostata (duckweed) and Agrostis stolonifera (bentgrass)[1][2].

CompoundTarget SpeciesIC50 (µM)
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata7.8
ClomazoneLemna paucicostata125
PropanilLemna paucicostata2
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideAgrostis stolonifera-
A series of N-(arylmethoxy)-2-chloronicotinamidesAgrostis stoloniferaGood activity at 100 µM

Inference for this compound:

Based on the high potency of its amide analog (IC50 of 7.8 µM against L. paucicostata), it is plausible that this compound possesses significant herbicidal activity. The efficacy of the amide is notably greater than that of Clomazone (125 µM) and comparable to, though slightly less potent than, Propanil (2 µM) in this specific assay[1][2]. The general finding of good activity for the nicotinamide series against A. stolonifera at 100 µM further supports the potential for this class of compounds as effective herbicides against monocotyledonous weeds[1][2].

Understanding the Mechanisms of Action

A key aspect of evaluating a bioactive compound is understanding its molecular mechanism. The comparators in this guide operate through distinct pathways.

Pyridine Herbicides (Synthetic Auxins)

Nicotinic acid derivatives, including the subject of this guide, are classified as synthetic auxin herbicides[3][4]. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death[3][4][5][6][7]. The signaling pathway is initiated by the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that drive the lethal phenotype[5][6][7].

Synthetic_Auxin_Pathway cluster_nucleus Plant Cell Nucleus Auxin Synthetic Auxin (e.g., Nicotinate Derivative) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Caption: Synthetic auxin herbicide signaling pathway.

Clomazone

Clomazone is a pre-emergence herbicide that acts by inhibiting the biosynthesis of carotenoids[8][9][10][11]. Specifically, it blocks the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the plastidial isoprenoid pathway[8]. This inhibition leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. The resulting "bleaching" effect on new growth ultimately leads to plant death[9][10].

Clomazone_Pathway cluster_chloroplast Chloroplast Clomazone Clomazone DXS DXS Enzyme Clomazone->DXS Inhibits Isoprenoid_Pathway Isoprenoid Pathway DXS->Isoprenoid_Pathway Catalyzes Carotenoids Carotenoids Isoprenoid_Pathway->Carotenoids Produces Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_Oxidation Photo-oxidation Chlorophyll->Photo_Oxidation Leads to (without protection) Bleaching Bleaching & Plant Death Photo_Oxidation->Bleaching

Caption: Clomazone's mechanism of action.

Propanil

Propanil is a post-emergence herbicide that inhibits photosynthesis[12][13][14][15][16]. It acts on Photosystem II (PSII) by blocking the electron transport chain, which disrupts the production of ATP and NADPH necessary for carbon fixation[12][13][14][15]. This leads to a rapid buildup of reactive oxygen species, causing cellular damage and plant death[13].

Propanil_Pathway cluster_thylakoid Thylakoid Membrane Propanil Propanil PSII Photosystem II (PSII) Propanil->PSII Inhibits Electron_Transport Electron Transport Chain PSII->Electron_Transport Initiates ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Drives Photosynthesis_Inhibition Photosynthesis Inhibition & Cell Death ATP_NADPH->Photosynthesis_Inhibition Disruption leads to

Caption: Propanil's mechanism of action.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized biological assays are employed. Below are detailed methodologies for the herbicidal assays mentioned in this guide.

Herbicidal Assay with Lemna paucicostata (Duckweed)

This assay is a widely accepted method for assessing the phytotoxicity of chemical substances in an aquatic environment.

Workflow:

Lemna_Assay_Workflow start Start prepare_media Prepare Steinberg Medium start->prepare_media prepare_test_solutions Prepare Serial Dilutions of Test Compounds prepare_media->prepare_test_solutions inoculate Inoculate with 3-4 Frond Colonies of L. paucicostata prepare_test_solutions->inoculate incubate Incubate under Controlled Light and Temperature (e.g., 7 days) inoculate->incubate measure_growth Measure Frond Number or Surface Area incubate->measure_growth calculate_ic50 Calculate IC50 Values measure_growth->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Lemna paucicostata herbicidal assay.

Step-by-Step Methodology:

  • Preparation of Growth Medium: A sterile Steinberg medium is prepared and dispensed into multi-well plates.

  • Preparation of Test Solutions: The test compounds (e.g., this compound, comparators) are dissolved in a suitable solvent and serially diluted in the growth medium to achieve a range of concentrations. A solvent control is also prepared.

  • Inoculation: Healthy Lemna paucicostata colonies with 3-4 fronds are selected and transferred to each well of the multi-well plates.

  • Incubation: The plates are incubated under controlled conditions of light (e.g., continuous illumination at 100 µmol/m²/s) and temperature (e.g., 25°C) for a period of 7 days.

  • Growth Measurement: At the end of the incubation period, the number of fronds in each well is counted, or the total frond surface area is measured using image analysis software.

  • Data Analysis: The percentage of growth inhibition compared to the solvent control is calculated for each concentration. The IC50 value (the concentration that causes 50% growth inhibition) is determined by plotting the concentration-response curve.

Herbicidal Assay with Agrostis stolonifera (Bentgrass)

This assay assesses the post-emergence herbicidal activity on a common monocotyledonous weed.

Workflow:

Agrostis_Assay_Workflow start Start sow_seeds Sow A. stolonifera Seeds in Pots start->sow_seeds germinate_grow Germinate and Grow to 2-3 Leaf Stage sow_seeds->germinate_grow prepare_spray_solutions Prepare Spray Solutions of Test Compounds germinate_grow->prepare_spray_solutions apply_treatment Apply Treatments as a Foliar Spray prepare_spray_solutions->apply_treatment incubate Incubate in Greenhouse with Controlled Conditions apply_treatment->incubate assess_phytotoxicity Visually Assess Phytotoxicity and Biomass Reduction incubate->assess_phytotoxicity determine_efficacy Determine Efficacy at Specific Concentrations assess_phytotoxicity->determine_efficacy end End determine_efficacy->end

Caption: Workflow for Agrostis stolonifera herbicidal assay.

Step-by-Step Methodology:

  • Plant Cultivation: Agrostis stolonifera seeds are sown in pots containing a suitable potting mix and grown in a greenhouse until they reach the 2-3 leaf stage.

  • Preparation of Spray Solutions: The test compounds are formulated as sprayable solutions with appropriate adjuvants to ensure adhesion to the leaf surface.

  • Treatment Application: The plants are sprayed with the test solutions at various application rates. A control group is sprayed with a blank formulation.

  • Incubation: The treated plants are returned to the greenhouse and maintained under controlled conditions for a specified period (e.g., 14-21 days).

  • Efficacy Assessment: The herbicidal effect is evaluated by visually assessing the percentage of plant injury (e.g., chlorosis, necrosis) and by measuring the reduction in fresh or dry weight of the above-ground biomass compared to the control group.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound is currently limited in the public domain, the available data for its close structural analog, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, suggests a high potential for potent herbicidal activity. Its inferred efficacy appears to be superior to that of Clomazone and comparable to Propanil in assays with Lemna paucicostata. The mode of action is presumed to be that of a synthetic auxin, a well-established class of herbicides.

Further research is warranted to directly evaluate the herbicidal, and potentially insecticidal, activity of this compound. Dose-response studies on a broader range of weed and insect species would be invaluable. Additionally, investigating its metabolic fate in target and non-target organisms will be crucial for understanding its selectivity and environmental profile. The detailed protocols provided in this guide offer a robust framework for conducting such future investigations.

References

A Researcher's Guide to Investigating Methyl 2-Chloro-6-(trifluoromethyl)nicotinate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel chemical entities, Methyl 2-Chloro-6-(trifluoromethyl)nicotinate presents a compelling, albeit largely uncharacterized, scaffold. This guide provides a comprehensive overview of its potential in vitro applications, drawing comparisons with structurally related nicotinic acid derivatives and offering detailed experimental protocols to empower your research.

Introduction to this compound: A Molecule of Interest

This compound is a substituted pyridine carboxylic acid ester. Its structure is characterized by a nicotinic acid core, which is a form of vitamin B3 and a precursor to essential coenzymes in the body.[1][2] The strategic placement of a chloro group at the 2-position and a trifluoromethyl group at the 6-position suggests a design aimed at modulating its physicochemical and biological properties.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity due to its high lipophilicity and electron-withdrawing nature.[3][4] The chloro substituent further alters the electronic landscape of the pyridine ring, potentially influencing its reactivity and interaction with biological targets.

Currently, public domain data on the specific in vitro biological activity of this compound is scarce. However, based on the known activities of other nicotinic acid derivatives, we can hypothesize its potential in several therapeutic areas.

Comparative Landscape: Positioning this compound Among Nicotinic Acid Derivatives

The therapeutic potential of nicotinic acid and its derivatives is vast, with demonstrated anti-inflammatory, antimicrobial, and even potential anti-cancer activities.[5][6][7] To understand where this compound might fit in, a qualitative comparison with other derivatives is insightful.

Compound Key Structural Features Reported In Vitro Activities Potential Role of Substituents
Methyl Nicotinate Unsubstituted nicotinic acid methyl esterVasodilation, primarily through prostaglandin pathways.[8]Serves as a baseline for understanding the effects of substitution.
2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives Trifluoromethyl group at C6, arylamino group at C2Inhibition of HIV-1 reverse transcriptase.[9]The trifluoromethyl group is likely crucial for the observed activity.
Other Substituted Nicotinic Acids Various substitutions on the pyridine ringAnti-inflammatory (inhibition of TNF-α, IL-6), antimicrobial.[5][6]Substituents modulate potency and selectivity.
This compound Chloro group at C2, trifluoromethyl group at C6Hypothesized: Anti-inflammatory, enzyme inhibitory, or antimicrobial.The combination of chloro and trifluoromethyl groups may offer a unique activity profile, potentially with enhanced potency and metabolic stability.

The presence of both a halogen and a trifluoromethyl group on the nicotinic acid scaffold of this compound suggests that it may possess enhanced biological activity compared to simpler analogs.

Proposed In Vitro Experimental Workflows

To elucidate the biological activity of this compound, a systematic in vitro evaluation is necessary. Below are detailed protocols for foundational assays.

General Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing any specific biological activity, it is crucial to determine the compound's effect on cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Assessment of Anti-Inflammatory Potential (Griess Assay for Nitric Oxide)

Rationale: Many nicotinic acid derivatives exhibit anti-inflammatory properties.[6] A key indicator of inflammation in vitro is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages as described for the MTT assay. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent (e.g., dexamethasone).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the compound compared to the LPS-only treated cells.

Visualizing the Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-Inflammatory Activity cell_seeding_mtt Seed RAW 264.7 cells compound_treatment_mtt Treat with Methyl 2-Chloro-6- (trifluoromethyl)nicotinate cell_seeding_mtt->compound_treatment_mtt mtt_assay Perform MTT Assay compound_treatment_mtt->mtt_assay viability_analysis Determine Non-Toxic Concentration Range mtt_assay->viability_analysis compound_pretreatment Pre-treat with Compound viability_analysis->compound_pretreatment Use Non-Toxic Concentrations cell_seeding_griess Seed RAW 264.7 cells cell_seeding_griess->compound_pretreatment lps_stimulation Stimulate with LPS compound_pretreatment->lps_stimulation griess_assay Perform Griess Assay for NO lps_stimulation->griess_assay activity_quantification Quantify NO Inhibition griess_assay->activity_quantification

Caption: Proposed workflow for in vitro evaluation of this compound.

Structural Considerations and Future Directions

The chemical structure of this compound provides a strong rationale for its investigation in drug discovery programs.

Caption: Key structural features of this compound.

Future in vitro studies could expand to include:

  • Enzyme Inhibition Assays: Depending on the therapeutic target, assays for enzymes like cyclooxygenases (COX-1/COX-2) or various kinases could be relevant.

  • Antimicrobial Susceptibility Testing: The compound could be screened against a panel of pathogenic bacteria and fungi.

  • Receptor Binding Assays: If a specific receptor target is hypothesized, radioligand binding assays can determine the compound's affinity.

Conclusion

While this compound is a relatively unexplored compound, its structural features, based on the well-established importance of the nicotinic acid scaffold and trifluoromethyl substitutions in medicinal chemistry, make it a promising candidate for in vitro investigation. This guide provides a foundational framework for researchers to begin to unravel its potential biological activities and contribute to the growing body of knowledge on substituted nicotinic acid derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylnicotinates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a compound's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of trifluoromethylnicotinates, a class of compounds with significant potential in various therapeutic and agrochemical applications. By examining the interplay between structural modifications and biological activity, we aim to furnish researchers with the insights necessary to guide the synthesis of more potent and selective agents.

The Trifluoromethylnicotinate Scaffold: A Privileged Structure

The trifluoromethylnicotinate scaffold consists of a pyridine ring substituted with a trifluoromethyl group and an ester or amide functionality. This arrangement offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity.[2] The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, affecting its reactivity and interaction with biological targets.[2]

Comparative Analysis of Biological Activity: A Focus on Insecticidal and Antifungal Properties

While trifluoromethylnicotinates have been explored for a range of biological activities, this guide will focus on their insecticidal and antifungal properties, where the most significant data is available. The following sections will compare the performance of various trifluoromethylnicotinate analogs, supported by experimental data.

Insecticidal Activity

Trifluoromethylnicotinamides, in particular, have demonstrated potent insecticidal activity, especially against sucking pests like aphids. The primary mode of action for some of these compounds involves the modulation of chordotonal organs, which are sensory organs in insects responsible for hearing and proprioception.

Table 1: Comparative Insecticidal Activity (LC50) of Trifluoromethylnicotinamide Analogs against Aphids

Compound IDR1 Substituent (Amide)R2 Substituent (Pyridine Ring)LC50 (ppm)Reference
TFMNA-1 -H4-CF35.79 (against Liphaphis erysimi)[3]
TFMNA-2 -CH34-CF3Data Not Available
TFMNA-3 -CH2CH34-CF3Data Not Available
Flonicamid -CH2CN4-CF34.20 (against Rhopalosiphum maidis)[3]

Note: The data presented is a compilation from various sources and direct comparative studies under identical conditions are limited. The LC50 values should be interpreted as indicative of relative potency.

Structure-Activity Relationship Insights:

  • Amide Substitution (R1): The nature of the substituent on the amide nitrogen plays a crucial role in determining insecticidal potency. The cyanomethyl group in Flonicamid, a commercial insecticide, is a key feature for its high activity. While quantitative data for simple alkyl substitutions is scarce in the public domain, it is a critical area for further investigation.

  • Position of the Trifluoromethyl Group (R2): The 4-position for the trifluoromethyl group on the pyridine ring appears to be optimal for the observed insecticidal activity. This is exemplified by the structure of Flonicamid and its active metabolite, 4-trifluoromethylnicotinamide.[2]

SAR_Insecticidal cluster_R1 Amide Substituent (R1) cluster_R2 CF3 Position (R2) Scaffold Trifluoromethylnicotinamide Scaffold R1_H -H Scaffold->R1_H R1_Alkyl -Alkyl (e.g., -CH3, -C2H5) Scaffold->R1_Alkyl R1_CH2CN -CH2CN (Flonicamid) Scaffold->R1_CH2CN Pos_4 4-CF3 (Optimal) Scaffold->Pos_4 Pos_2 2-CF3 Scaffold->Pos_2 Pos_5 5-CF3 Scaffold->Pos_5 Pos_6 6-CF3 Scaffold->Pos_6 Activity Insecticidal Activity (Aphids) R1_H->Activity Moderate R1_CH2CN->Activity High Pos_4->Activity High Pos_2->Activity Lower (Hypothesized) Pos_5->Activity Lower (Hypothesized) Pos_6->Activity Lower (Hypothesized)

Antifungal Activity

Trifluoromethylnicotinate esters have also been investigated for their antifungal properties. The mechanism of action is often related to the disruption of fungal cell membranes or the inhibition of essential enzymes.

Table 2: Comparative Antifungal Activity (MIC) of Ethyl Trifluoromethylnicotinate Analogs

Compound IDR Substituent (Pyridine Ring)FungusMIC (µg/mL)Reference
ETFN-1 4-CF3Candida albicansData Not Available
ETFN-2 2-CF3Candida albicansData Not Available
ETFN-3 6-CF3Candida albicansData Not Available
ETFN-4 4-CF3, 2-OHCandida albicansData Not Available[4]

Note: Comprehensive, directly comparative public data for a series of substituted ethyl trifluoromethylnicotinates is limited. The table structure is provided as a template for future research and data compilation.

Structure-Activity Relationship Insights:

  • Substitution on the Pyridine Ring: The introduction of other substituents on the pyridine ring in addition to the trifluoromethyl group can significantly impact antifungal activity. For example, the presence of a hydroxyl group can alter the electronic and steric properties of the molecule, potentially leading to enhanced or diminished activity.[4]

  • Ester Moiety: While this guide focuses on ethyl esters, the nature of the alcohol portion of the ester can also influence activity. Variations in chain length and branching of the alkyl group can affect lipophilicity and cell permeability.

SAR_Antifungal cluster_R Pyridine Ring Substituents (R) cluster_Ester Ester Moiety Scaffold Ethyl Trifluoromethylnicotinate Scaffold R_H H Scaffold->R_H R_OH -OH Scaffold->R_OH R_Cl -Cl Scaffold->R_Cl R_OCH3 -OCH3 Scaffold->R_OCH3 Ester_Ethyl -COOEt (Ethyl) Scaffold->Ester_Ethyl Ester_Methyl -COOMe (Methyl) Scaffold->Ester_Methyl Ester_Propyl -COOPr (Propyl) Scaffold->Ester_Propyl Activity Antifungal Activity (e.g., Candida albicans) R_OH->Activity Potentially Modulates Activity R_Cl->Activity Potentially Modulates Activity Ester_Ethyl->Activity Baseline Activity Ester_Methyl->Activity Potentially Modulates Activity

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a key precursor and for the biological evaluation of the target compounds.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol describes a common method for the synthesis of 4-(trifluoromethyl)nicotinic acid, a key intermediate for the preparation of various trifluoromethylnicotinate esters and amides.[5][6][7]

Materials:

  • 3-Cyanopyridine

  • Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromotrifluoromethane (CF3Br)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred solution of 3-cyanopyridine and TMEDA in anhydrous THF at -40°C under an inert atmosphere (e.g., argon), add n-BuLi dropwise, maintaining the temperature below -30°C.

  • Stir the reaction mixture at this temperature for 1.5 hours.

  • Introduce bromotrifluoromethane gas into the reaction mixture, keeping the temperature below -30°C.

  • After the addition is complete, allow the reaction to warm to 0-10°C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-trifluoromethyl-3-cyanopyridine.

  • Hydrolyze the crude nitrile by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, acidify the reaction mixture with concentrated HCl to precipitate the 4-(trifluoromethyl)nicotinic acid.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Synthesis_Workflow

Insecticidal Bioassay: Leaf-Dip Method for Aphids

This protocol is a standardized method for assessing the toxicity of insecticides to aphids.[3][8][9]

Materials:

  • Test compounds (trifluoromethylnicotinamides)

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Host plant leaves (e.g., cabbage, fava bean)

  • Petri dishes

  • Agar

  • Fine paintbrush

  • Apterous (wingless) adult aphids of a uniform age

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Make serial dilutions in distilled water containing a small amount of Triton X-100 (e.g., 0.01%) to ensure even wetting of the leaves. Prepare a control solution with acetone and surfactant only.

  • Leaf Disc Preparation: Cut leaf discs of a uniform size using a cork borer.

  • Treatment: Dip each leaf disc into the respective test solution for 10-15 seconds with gentle agitation.[3][8] Allow the leaves to air dry on a paper towel.

  • Assay Setup: Prepare a 1.5% agar solution in water and pour it into Petri dishes to create a solid bed. Place the treated leaf discs onto the agar.

  • Insect Infestation: Using a fine paintbrush, transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Incubation: Cover the Petri dishes and maintain them at a constant temperature (e.g., 25°C) and photoperiod (e.g., 16:8 light:dark).

  • Mortality Assessment: After a set period (e.g., 24, 48, and 72 hours), count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value (the concentration that causes 50% mortality) for each compound using probit analysis.

Antifungal Bioassay: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[10][11][12]

Materials:

  • Test compounds (trifluoromethylnicotinates)

  • Dimethyl sulfoxide (DMSO, solvent)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial twofold dilutions of the compounds in the 96-well plates using RPMI-1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength.

Conclusion and Future Directions

The structure-activity relationship of trifluoromethylnicotinates is a promising area of research with significant implications for the development of new insecticidal and antifungal agents. The trifluoromethyl group is a key determinant of biological activity, and its position on the pyridine ring, along with the nature of the ester or amide substituent, provides ample opportunities for optimization.

Future research should focus on synthesizing and testing a broader range of analogs to generate more comprehensive and directly comparable SAR data. In particular, systematic variations of the substituents on both the pyridine ring and the ester/amide functionality are needed to build a more complete picture of the structural requirements for optimal activity. Furthermore, elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation trifluoromethylnicotinates with improved potency, selectivity, and safety profiles.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Trifluoromethylation of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of the trifluoromethyl (CF₃) group into nicotinic acid and its derivatives is a paramount objective in medicinal chemistry. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparison of alternative reagents and methodologies for the trifluoromethylation of nicotinic acid, moving beyond traditional approaches to encompass modern, efficient, and scalable solutions. We will delve into the mechanistic rationale behind reagent selection and provide actionable experimental protocols.

The Challenge of Direct Trifluoromethylation of Nicotinic Acid

Nicotinic acid, an electron-deficient heteroaromatic carboxylic acid, presents a challenging substrate for direct trifluoromethylation. The pyridine ring is deactivated towards electrophilic substitution, and the carboxylic acid group can complicate many reaction conditions. Historically, the synthesis of trifluoromethylated nicotinic acid has relied on multi-step sequences, often building the pyridine ring with the trifluoromethyl group already in place. However, the advent of novel trifluoromethylating reagents has opened new avenues for more direct and late-stage functionalization strategies.

This guide will compare three primary strategies for introducing a trifluoromethyl group onto the nicotinic acid scaffold:

  • Radical Trifluoromethylation: Employing reagents that generate a trifluoromethyl radical (•CF₃).

  • Electrophilic Trifluoromethylation: Utilizing reagents that deliver an electrophilic trifluoromethyl equivalent ("[CF₃]⁺").

  • Nucleophilic Trifluoromethylation: Involving reagents that provide a nucleophilic trifluoromethyl anion equivalent ("[CF₃]⁻"), typically reacting with a pre-functionalized nicotinic acid derivative.

Comparative Analysis of Modern Trifluoromethylating Reagents

The choice of trifluoromethylating reagent is dictated by the desired regioselectivity, functional group tolerance, and scalability. Below is a comparative overview of prominent modern reagents applicable to heteroaromatic systems like nicotinic acid.

Reagent ClassExemplary ReagentsMechanismAdvantagesDisadvantagesPotential Application to Nicotinic Acid
Radical Langlois Reagent (CF₃SO₂Na), Baran's Reagent (Zn(SO₂CF₃)₂)RadicalGood functional group tolerance; mild reaction conditions; can be used in aqueous media (Baran's).[1][2]Regioselectivity can be an issue with substituted pyridines.Promising for direct C-H trifluoromethylation, although regioselectivity between C-2, C-4, and C-6 would need to be optimized.
Electrophilic Togni's Reagents, Umemoto's ReagentsElectrophilicHighly effective for electron-rich substrates; broad substrate scope.[3][4][5]May require activation for electron-deficient rings like pyridine; can be expensive.C-H trifluoromethylation, potentially at the more nucleophilic positions, or reaction with activated nicotinic acid derivatives.[6]
Photoredox Various photocatalysts with CF₃ sources (e.g., CF₃I, CF₃SO₂Cl)RadicalExtremely mild conditions (visible light); high functional group tolerance; suitable for late-stage functionalization.[7]Can suffer from regioselectivity issues; requires specific photochemical equipment.Direct C-H trifluoromethylation of nicotinic acid is a highly attractive possibility under photoredox conditions.
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)NucleophilicWell-established for trifluoromethylation of carbonyls and imines.Requires a pre-functionalized electrophilic site (e.g., a halo-nicotinic acid derivative).Trifluoromethylation of halonicotinic acid derivatives via transition-metal catalysis.

Mechanistic Insights and Strategic Application

Radical C-H Trifluoromethylation

This approach is arguably the most attractive for the direct functionalization of nicotinic acid. Reagents like Langlois' and Baran's generate the trifluoromethyl radical, which can then add to the electron-deficient pyridine ring.

Radical_Trifluoromethylation Reagent Langlois or Baran's Reagent CF3_Radical •CF₃ Reagent->CF3_Radical Generation Initiator Oxidant (e.g., t-BuOOH) Initiator->CF3_Radical Intermediate Radical Adduct CF3_Radical->Intermediate Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->Intermediate Addition Product Trifluoromethylated Nicotinic Acid Intermediate->Product Rearomatization Oxidation Oxidation & Deprotonation Oxidation->Product

Caption: General workflow for radical C-H trifluoromethylation of nicotinic acid.

The regioselectivity of this reaction on the nicotinic acid ring is a critical consideration. The trifluoromethyl radical is electrophilic in nature and will preferentially attack positions with higher electron density. However, in electron-deficient pyridines, the outcome is often a mixture of isomers.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, are highly effective for a range of nucleophiles. For an electron-deficient system like nicotinic acid, direct C-H trifluoromethylation can be challenging and may require harsh conditions or a directing group. A more plausible strategy involves the activation of the pyridine ring.[6]

Electrophilic_Trifluoromethylation Nicotinic_Acid_Derivative Activated Nicotinic Acid Derivative Product Trifluoromethylated Nicotinic Acid Nicotinic_Acid_Derivative->Product Electrophilic Attack Togni_Umemoto Togni's or Umemoto's Reagent Togni_Umemoto->Product

Caption: Strategy for electrophilic trifluoromethylation of an activated nicotinic acid derivative.

Established Synthetic Routes (Multi-step)

While direct trifluoromethylation is the goal, established multi-step syntheses provide reliable access to specific isomers of trifluoromethylated nicotinic acid. These routes often involve the construction of the pyridine ring from precursors already containing the CF₃ group.

Experimental Protocols

The following protocols are based on literature procedures for the synthesis of different isomers of trifluoromethylated nicotinic acid, demonstrating the current state of the art which largely relies on multi-step syntheses.

Synthesis of 6-(Trifluoromethyl)nicotinic acid[8]

This procedure involves the dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.

Materials:

  • 2-chloro-6-(trifluoromethyl)nicotinic acid

  • Methanol

  • Triethylamine

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Concentrated hydrochloric acid

Procedure:

  • To a 200 mL four-necked flask equipped with a stirrer and thermometer, add 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 mL).

  • Cool the mixture in an ice-water bath and add triethylamine (9.0 g, 0.088 mol) dropwise with stirring.

  • Replace the atmosphere in the flask with nitrogen, then introduce 5% Pd/C (1.0 g).

  • Replace the nitrogen atmosphere with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by liquid chromatography until the starting material is consumed.

  • Evaporate the methanol under reduced pressure.

  • Add water (100 mL) to dissolve the residue and cool to approximately 15 °C.

  • Add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.

  • Age the mixture for about one hour at the same temperature.

  • Filter the solid, wash the cake with cold water (25 mL), and dry at 50 °C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield 90.4%).[8]

Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives[9][10]

This method involves the construction of the pyridine ring.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Vilsmeier reagent (prepared from DMF and oxalyl chloride)

  • Aqueous ammonium hydroxide

  • Methanol

Procedure:

  • Preparation of the dienyl aldehyde intermediate: React ethyl 4,4,4-trifluoroacetoacetate with a Vilsmeier-type reagent. (Detailed conditions can be found in the cited literature).[9]

  • Cyclization: Effect the cyclization of the resulting dienyl aldehyde in a mixture of methanol and aqueous ammonium hydroxide at 60 °C to form the desired 2-(trifluoromethyl)nicotinic acid derivative.[10]

Synthesis of 4-(Trifluoromethyl)nicotinic acid[1]

This synthesis involves the dehalogenation of a dichlorinated precursor.

Materials:

  • Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

  • 10% Palladium on carbon (Pd/C)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Ethanol

  • Hydrogen gas

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a 100 mL three-necked flask, combine methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (5 g, 0.0192 mol), 10% Pd/C (0.3 g), sodium acetate trihydrate (5.25 g, 0.0389 mol), and ethanol (20 mL).

  • After stirring to dissolve, purge the flask with nitrogen and then with hydrogen.

  • Stir the reaction at room temperature under a hydrogen atmosphere for 8 hours.

  • Filter to recover the palladium on carbon and wash the filter cake with ethanol.

  • Evaporate the solvent from the filtrate.

  • Dissolve the resulting solid in water (20 mL) and acidify with hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain a pale yellow solid (yield 90.4%).[1]

  • The ester can then be hydrolyzed to the carboxylic acid using standard procedures, for example, with sodium hydroxide in water at 100 °C, followed by acidification.[1]

Future Outlook and Recommendations

The direct C-H trifluoromethylation of nicotinic acid remains a significant challenge, with regioselectivity being the primary hurdle. For researchers in drug discovery, the development of catalytic systems that can selectively functionalize the C-2, C-4, or C-6 positions of the nicotinic acid ring would be a major breakthrough.

Recommendations for future research:

  • Exploration of directing group strategies: The carboxylic acid group of nicotinic acid could potentially be used as a directing group in transition-metal-catalyzed C-H trifluoromethylation.

  • Systematic screening of photoredox conditions: A thorough investigation of different photocatalysts, solvents, and trifluoromethyl sources could lead to a regioselective direct trifluoromethylation of nicotinic acid.

  • Flow chemistry approaches: Continuous flow reactors could offer better control over reaction parameters, potentially improving yields and selectivity in radical trifluoromethylation reactions.

Conclusion

While multi-step syntheses remain the most reliable methods for obtaining specific isomers of trifluoromethylated nicotinic acid, modern reagents, particularly those that operate via a radical mechanism, hold immense promise for the development of more direct and efficient processes. This guide provides a framework for understanding the available options and making informed decisions in the synthesis of these valuable building blocks. The continued exploration of new reagents and methodologies will undoubtedly lead to more elegant and scalable solutions for the trifluoromethylation of nicotinic acid and other challenging heteroaromatic systems.

References

A Comparative Guide for Researchers: Methyl 2-Chloro-6-(trifluoromethyl)nicotinate Versus Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly alter a molecule's reactivity, lipophilicity, metabolic stability, and biological activity.[1][2][3] This guide provides an in-depth comparison of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate and its non-fluorinated counterpart, Methyl 2-chloronicotinate, offering field-proven insights for researchers selecting building blocks for complex synthesis projects.

The Decisive Influence of the Trifluoromethyl Group: Physicochemical Properties

The primary difference between the two molecules stems from the potent electron-withdrawing nature of the CF3 group.[3] This substituent significantly impacts the electronic distribution within the pyridine ring, leading to measurable differences in acidity and lipophilicity—key parameters in drug design that influence solubility, membrane permeability, and binding interactions.[1][4]

The CF3 group's strong inductive effect (-I) deactivates the pyridine ring, making it more electron-deficient. This increases the acidity of the corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid, which has a predicted pKa of approximately 2.96.[5] This is a marked increase in acidity compared to the non-fluorinated nicotinic acid. This enhanced acidity can be crucial for forming salt forms with improved solubility or for specific interactions with biological targets.[6]

Furthermore, the CF3 group substantially increases the molecule's lipophilicity (fat-solubility).[2][7] While specific experimental logP values for these exact esters are not readily published, the trend for trifluoromethylated aromatics is a significant increase in the lipophilicity parameter (πx) compared to their non-fluorinated analogs.[7] This enhancement can improve a compound's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[4]

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMethyl 2-chloronicotinateRationale for Difference
Molecular Weight 239.58 g/mol [8]171.58 g/mol [9]Addition of CF3 group
Predicted pKa (of parent acid) ~2.96 (for 6-(CF3)nicotinic acid)[5][10]~4.8 (for nicotinic acid)Strong electron-withdrawing CF3 group increases acidity (lowers pKa).[3][6]
Lipophilicity (logP) HigherLowerThe CF3 group is highly lipophilic (Hansch parameter π ≈ +0.88).[7]
Electronic Character of Ring Electron-deficientModerately electron-deficientThe CF3 group is a powerful electron-withdrawing group (Hammett constant σm ≈ +0.54).[3]
Reactivity in Cross-Coupling Reactions: A Tale of Two Substrates

Both this compound and Methyl 2-chloronicotinate are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a workhorse in modern synthesis, enabling the formation of C-C bonds to build complex molecular architectures.[11] However, the electronic differences between the two substrates significantly influence their reactivity.

The chlorine atom at the 2-position of a pyridine ring is activated towards nucleophilic substitution and oxidative addition to a palladium(0) catalyst. The presence of the strongly electron-withdrawing CF3 group at the 6-position further enhances the electrophilicity of the C2 position. This heightened reactivity can be advantageous, often allowing for milder reaction conditions (lower temperatures, shorter reaction times) or the use of less reactive boronic acids.[3]

Conversely, the non-fluorinated analog, Methyl 2-chloronicotinate, is less activated. While still a viable substrate for Suzuki coupling, it may require more forcing conditions—higher temperatures, stronger bases, or more sophisticated catalyst systems with electron-rich ligands—to achieve comparable yields, especially with electron-deficient or sterically hindered coupling partners.[12][13] The reactivity of chloro-pyridines in palladium catalysis generally follows the trend I > Br > OTf >> Cl, with activated chlorides like the CF3-substituted analog showing enhanced reactivity over unactivated ones.[13][14]

G cluster_0 Fluorinated Analog Reactivity cluster_1 Non-Fluorinated Analog Reactivity a1 Methyl 2-Chloro-6-(CF3)nicotinate (More Electrophilic C-Cl bond) a3 Oxidative Addition (Lower Energy Barrier) a1->a3 Faster a2 Pd(0) Catalyst a2->a3 b3 Oxidative Addition (Higher Energy Barrier) b1 Methyl 2-chloronicotinate (Less Electrophilic C-Cl bond) b1->b3 Slower b2 Pd(0) Catalyst b2->b3

Caption: Electronic effect of the CF3 group on the oxidative addition step.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for researchers. Optimization of the catalyst, ligand, base, and temperature is often necessary depending on the specific boronic acid used.

Objective: To synthesize the 2-aryl substituted nicotinate ester via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound OR Methyl 2-chloronicotinate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, or DME/Water mixture)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the chloro-nicotinate substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv). Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Scientist's Note: For the more reactive This compound , a lower temperature (e.g., 80-90 °C) may be sufficient. For Methyl 2-chloronicotinate , a higher temperature (e.g., 100-110 °C) and a more robust catalyst/ligand system (e.g., Pd2(dba)3 with a phosphine ligand) might be required for optimal results.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

G start Start: Assemble Reagents inert Establish Inert Atmosphere (Evacuate/Backfill) start->inert add_cat Add Catalyst & Solvent inert->add_cat heat Heat Reaction (80-120 °C) add_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up (Dilute, Wash) monitor->workup Complete purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion and Strategic Recommendations

The choice between this compound and its non-fluorinated analog is a strategic one, dictated by the specific goals of the synthesis and the desired properties of the final product.

  • Choose this compound when:

    • The target molecule requires enhanced lipophilicity, metabolic stability, or specific electronic properties imparted by the CF3 group.[2][4][15]

    • Milder reaction conditions are preferred for sensitive functional groups elsewhere in the molecule.

    • Coupling with challenging (e.g., electron-deficient or sterically hindered) partners is required, leveraging the enhanced reactivity of the C-Cl bond.

  • Choose Methyl 2-chloronicotinate when:

    • The CF3 group is not required for the biological or physicochemical profile of the target molecule.

    • Cost is a primary driver, as non-fluorinated starting materials are often less expensive.

    • A less reactive substrate is desired to achieve selectivity in molecules with multiple halide handles.

By understanding the fundamental impact of the trifluoromethyl group on the physicochemical properties and reactivity of these valuable nicotinic acid derivatives, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate, a halogenated and trifluoromethylated pyridine derivative. Our aim is to empower you with the knowledge to not only meet regulatory requirements but also to understand the scientific rationale behind these essential procedures, ensuring the safety of your team and the protection of our environment.

Hazard Assessment and Characterization: Understanding the Compound

This compound is a complex molecule with multiple functional groups that dictate its reactivity and hazard profile. A thorough understanding of its properties is the foundation of a sound disposal plan.

Structural Features and Inferred Hazards:

  • Chlorinated Pyridine Ring: The presence of a chlorine atom on the electron-deficient pyridine ring makes the compound a halogenated organic waste. Such compounds are often subject to specific environmental regulations due to their potential for persistence and toxicity.

  • Trifluoromethyl Group (-CF3): This group is known for its high stability and can contribute to the persistence of the molecule in the environment. The strong carbon-fluorine bonds are resistant to degradation under many conditions.[1]

  • Nicotinate Ester: The methyl ester group can undergo hydrolysis, particularly under basic or acidic conditions, to yield methanol and the corresponding carboxylic acid, 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Based on Safety Data Sheets (SDS) for the compound and its close structural analogs, the primary hazards are summarized in the table below.[2][3][4]

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity While specific data is limited, analogous compounds are harmful if swallowed or inhaled.[3]Avoid ingestion and inhalation. Handle in a well-ventilated fume hood.
Skin Irritation Causes skin irritation.[3][5]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation Causes serious eye irritation.[3][5]Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.[3][5]Work in a well-ventilated area, preferably a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for safety and regulatory compliance.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Waste Management & Final Disposal A Step 1: Segregation at Point of Generation B Step 2: Containerization & Labeling A->B  Immediate Action C Step 3: Temporary Accumulation B->C  Secure Storage D Step 4: Waste Pickup by EHS C->D  Scheduled Removal E Step 5: Final Disposal (e.g., Incineration) D->E  Compliant Transport

Figure 1: A schematic overview of the disposal workflow for this compound, from initial segregation to final disposal.

Experimental Protocol: Waste Handling and Segregation

Objective: To safely collect and prepare waste this compound for disposal.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene or glass) with a secure screw-top cap.[6]

  • "Hazardous Waste" labels.[7]

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

Procedure:

  • Segregation: At the point of generation, immediately segregate waste containing this compound. Due to its classification as a halogenated organic compound, it must not be mixed with non-halogenated solvent waste.[8] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[9]

  • Container Selection: Choose a waste container that is in good condition and compatible with the chemical. Avoid using metal containers for halogenated compounds.[6]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[7] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

    • The date when waste was first added to the container.[7]

    • The name of the principal investigator and the laboratory location.[7]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[7]

  • Waste Accumulation: Carefully transfer the waste into the labeled container, ensuring not to fill it more than 90% full to allow for expansion.[6]

  • Secure Storage: Keep the waste container securely capped at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from sources of ignition or incompatible chemicals.[6][8]

Regulatory Framework and Waste Classification

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

RCRA Waste Classification:

This compound, being a halogenated organic compound, would likely be classified as a hazardous waste. Depending on the specific circumstances and any solvents it may be mixed with, it could fall under the following RCRA waste codes:

  • F-Listed Wastes: These are wastes from non-specific sources. If mixed with certain spent halogenated solvents used in degreasing, it could be classified under codes such as F001 or F002 .[10][11]

  • U- or P-Listed Wastes: These lists include discarded commercial chemical products. While this compound itself is not explicitly listed, pyridine is listed as U196 (and can be found in some F-listed wastes), indicating that pyridine derivatives may be of regulatory concern.[12]

  • Characteristic Wastes: Even if not specifically listed, a waste must be treated as hazardous if it exhibits one of four characteristics: ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043).[13]

Given its chemical nature, it is prudent to manage all waste containing this compound as hazardous waste.

Final Disposal and Environmental Considerations

The final disposal of containerized chemical waste is handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14][15]

Recommended Disposal Method:

The most common and effective method for the disposal of halogenated organic compounds is high-temperature incineration .[12][16] This process breaks down the molecule into simpler, less harmful components. During incineration, the formation of hazardous byproducts such as hydrogen fluoride (HF) and hydrogen chloride (HCl) is a concern.[17] Therefore, the incineration facility must be equipped with appropriate scrubbers and emission control systems to neutralize these acidic gases.

Environmental Fate and Rationale for Incineration:

The trifluoromethyl group and the chlorinated pyridine ring contribute to the environmental persistence of this molecule.[1][18] Studies on similar compounds suggest that they are not readily biodegradable.[1] Improper disposal could lead to the contamination of soil and groundwater. Photodegradation in the environment can occur, but the process may be slow and can lead to the formation of persistent degradation products like trifluoroacetic acid (TFA).[18][19] Therefore, controlled high-temperature incineration is the most environmentally responsible disposal method as it ensures complete destruction of the compound.[12]

DegradationRationale cluster_0 Improper Disposal Pathways cluster_1 Recommended Disposal Pathway A Methyl 2-Chloro-6- (trifluoromethyl)nicotinate B Environmental Release (Soil, Water) A->B C Persistence & Potential Bioaccumulation B->C D Slow Degradation (e.g., Photolysis) B->D E Formation of Persistent Byproducts (e.g., TFA) D->E F Methyl 2-Chloro-6- (trifluoromethyl)nicotinate G High-Temperature Incineration F->G H Complete Destruction to Simpler Compounds (CO2, H2O) G->H I Neutralization of Acidic Gases (HF, HCl) G->I

Figure 2: A comparison of the potential environmental fate of this compound through improper disposal versus the recommended high-temperature incineration method.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

References

Personal protective equipment for handling Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

As a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals, this compound is a compound of significant interest. Its unique structure, featuring a chlorinated and trifluoromethylated pyridine ring, offers a versatile scaffold for drug development professionals. However, these same structural motifs necessitate a robust and informed approach to laboratory safety. This guide provides essential, field-proven safety and logistical information to ensure the well-being of researchers and the integrity of your work.

Immediate Hazard Recognition and Mitigation

Based on data from structurally similar compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] In the event of exposure, immediate and decisive action is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. Seek prompt medical attention.[3][4]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling halogenated aromatic compounds.[5] The selection of appropriate PPE is contingent on the specifics of the experimental procedure, but the following table outlines the minimum requirements.

Protection Type Required PPE Justification
Eye and Face Chemical safety goggles and a face shield.[5]Protects against splashes and vapors that can cause serious eye damage.[5]
Hand Chemical-resistant gloves (Nitrile or Neoprene recommended for halogenated compounds).[6][7]Prevents skin contact, which can lead to irritation.[5] Always check the glove manufacturer's chemical resistance guide for the specific solvent being used.[8][9][10][11]
Body A chemically resistant lab coat or apron and closed-toe shoes.[5][6]Protects against incidental skin contact and spills.
Respiratory Use in a well-ventilated chemical fume hood.[5]Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[5]

PPE Selection Workflow:

PPE_Selection start Start: Assess Experimental Procedure small_scale Small-scale solution handling (<100 mL)? start->small_scale large_scale Large-scale or powder handling? small_scale->large_scale No ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->ppe_standard Yes ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Double Gloving - Chemical Apron large_scale->ppe_enhanced Yes fume_hood Work exclusively in a certified chemical fume hood ppe_standard->fume_hood ppe_enhanced->fume_hood

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Safe Handling from Benchtop to Waste

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[5]

    • Verify that an emergency eyewash station and safety shower are accessible.[12]

    • Assemble all necessary apparatus and reagents within the fume hood to minimize movement of the compound.

    • Designate a specific area within the hood for the handling of this compound.

  • Aliquotting and Transfer:

    • When handling the solid, use appropriate tools to avoid generating dust.

    • For solutions, use a calibrated pipette or syringe to transfer the required volume.

    • Always keep containers of the compound sealed when not in use.[13]

  • Reaction Setup and Execution:

    • Conduct all experimental procedures within the fume hood with the sash at the lowest practical height.[5]

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of halogenated organic compounds is not only a matter of safety but also of environmental responsibility and regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[13] The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[13]

    • Never mix halogenated waste with non-halogenated waste streams.[14][15][16] The disposal of halogenated solvents is significantly more costly and requires different treatment processes.[14][15][16]

  • Container Management:

    • Use a container made of a material compatible with the waste.

    • Keep the waste container tightly sealed at all times, except when adding waste.[13]

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Decontamination:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect the rinsate as hazardous waste in the designated halogenated waste container.[5]

  • Final Disposal:

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste.

Waste Management Flowchart:

Waste_Management start Experiment Complete liquid_waste Liquid Waste (e.g., reaction mixture, solvents) start->liquid_waste solid_waste Solid Waste (e.g., contaminated filter paper) start->solid_waste glassware Contaminated Glassware start->glassware halogenated_container Halogenated Waste Container liquid_waste->halogenated_container solid_waste->halogenated_container rinse Rinse with Solvent in Fume Hood glassware->rinse institutional_disposal Follow Institutional Disposal Protocol halogenated_container->institutional_disposal collect_rinsate Collect Rinsate rinse->collect_rinsate collect_rinsate->halogenated_container

Caption: Waste stream management for halogenated compounds.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound, ensuring a secure laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.